(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTDLMJRZPSKDM-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457683 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77302-72-8 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, also known as Boc-L-α-aminoadipic acid, is a pivotal synthetic building block in medicinal chemistry and peptide synthesis. As a derivative of L-α-aminoadipic acid, an endogenous amino acid, its primary utility lies in the temporary protection of the α-amino group. This protection allows for selective chemical modifications at other reactive sites, such as the two carboxylic acid groups. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions. This guide provides a comprehensive overview of the chemical, physical, and safety properties of this compound, details common experimental protocols for its synthesis and analysis, and illustrates its role as a precursor in synthetic workflows.
Chemical and Physical Properties
This compound is a white to yellow crystalline powder. Its properties are summarized below, providing key data for its handling, characterization, and use in experimental settings.
Data Presentation: Identifier and Physical Properties
| Property | Value | Citation(s) |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]hexanedioic acid | |
| Synonyms | Boc-L-α-aminoadipic acid, Boc-L-2-aminoadipic acid | |
| CAS Number | 77302-72-8 | |
| Molecular Formula | C₁₁H₁₉NO₆ | |
| Molecular Weight | 261.27 g/mol | |
| Physical Form | White to yellow powder or crystals | |
| Purity | ≥95% | |
| Storage Temperature | Room Temperature, Sealed in Dry |
Data Presentation: Structural and Computational Data
| Property | Value | Citation(s) |
| InChI Key | QDTDLMJRZPSKDM-ZETCQYMHSA-N | |
| SMILES | O=C(O)--INVALID-LINK--CCCC(O)=O | |
| Topological Polar Surface Area (TPSA) | 112.93 Ų | |
| LogP | 1.2192 | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 3 | |
| Rotatable Bonds | 6 |
Note: Computational data is for the corresponding (R)-enantiomer, which is expected to be identical for the (S)-enantiomer.
Data Presentation: Safety and Hazard Information
| Category | Information | Citation(s) |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Experimental Protocols
The following sections detail generalized but robust methodologies for the synthesis and analytical characterization of this compound.
Synthesis Protocol: N-Boc Protection
This protocol describes a standard method for the N-protection of L-α-aminoadipic acid using di-tert-butyl dicarbonate (Boc₂O), a widely adopted and efficient procedure for Boc group installation.
Materials:
-
L-α-aminoadipic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
Water (deionized)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
5% Citric acid solution or 1M HCl
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve L-α-aminoadipic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water. Add a suitable base such as NaOH (2.2 equivalents) or triethylamine (1.5 equivalents) and stir until a homogenous solution is formed. Cool the mixture to 0 °C in an ice bath.
-
Addition of Boc₂O: To the cooled, stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or dissolved in a small amount of 1,4-dioxane.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by checking for the disappearance of the starting amino acid.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted Boc₂O and byproducts.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using a 5% citric acid solution or 1M HCl. The product should precipitate or form an oil.
-
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.
Analytical Characterization Protocols
Accurate characterization is essential to confirm the structure and purity of the synthesized compound.
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural confirmation.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.
-
¹H NMR Analysis: The proton NMR spectrum is expected to show a characteristic sharp singlet at approximately δ 1.4 ppm , integrating to 9 protons, which corresponds to the tert-butyl group of the Boc protector. Other key signals include a multiplet for the α-proton (CH ) adjacent to the nitrogen and multiplets for the four sets of methylene protons (-CH ₂-) of the hexanedioic acid backbone. The two acidic protons of the carboxyl groups will appear as broad singlets.
-
¹³C NMR Analysis: The carbon NMR spectrum will confirm the presence of the Boc group with signals around δ 80 ppm (quaternary carbon) and δ 28 ppm (three methyl carbons). Signals for the two carbonyl carbons (one from the Boc group and two from the carboxylic acids) will be observed downfield (>155 ppm).
2.2.2 High-Performance Liquid Chromatography (HPLC) HPLC is used to assess the purity of the compound.
-
System: A reverse-phase HPLC system with a C18 column is typically used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common mobile phase system.
-
Detection: UV detection at 210-220 nm is suitable for detecting the amide and carboxyl chromophores.
-
Analysis: A single major peak in the chromatogram indicates a high degree of purity. The retention time is characteristic of the compound under the specific method conditions.
Applications and Synthetic Utility
The primary role of this compound is as a protected building block. The Boc group prevents the α-amino group from participating in undesired side reactions during subsequent synthetic steps, such as peptide coupling or esterification of the carboxylic acid groups.
Role in Synthesis
The deprotection of the Boc group is typically the final step before revealing the free amine or an intermediate step to allow for further modification at the nitrogen. This process is most commonly achieved by treatment with a strong acid.
Precursor to a Biologically Active Molecule
While the Boc-protected form is synthetically valuable, the deprotected molecule, L-α-aminoadipic acid, is a known gliotoxic analog of glutamate. It exerts biological effects by interacting with specific cellular targets. Therefore, Boc-L-α-aminoadipic acid serves as a stable precursor that can be used to generate the active molecule for neurological and biochemical research.
(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid chemical structure and IUPAC name.
An In-depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid
This guide provides a comprehensive overview of this compound, a key building block in synthetic peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, relevant metabolic pathways, and detailed protocols for its application in solid-phase peptide synthesis.
Chemical Structure and IUPAC Name
This compound, commonly known in the scientific literature as Boc-L-α-aminoadipic acid (Boc-L-Aad-OH), is a derivative of the non-proteinogenic amino acid L-α-aminoadipic acid. The molecule features a tert-butoxycarbonyl (Boc) protecting group on the α-amino group, which is crucial for its application in stepwise peptide synthesis.
IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]hexanedioic acid[1]
Synonyms: Boc-L-α-aminoadipic acid, Boc-L-Aad-OH, N-Boc-L-2-aminoadipic acid
Chemical Structure:
Chemical Structure of this compound.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound in experimental settings.
| Property | Value | Reference |
| Identifiers | ||
| CAS Number | 77302-72-8 | [1][2] |
| Molecular Formula | C₁₁H₁₉NO₆ | [2] |
| Molecular Weight | 261.27 g/mol | [1][2] |
| InChI Key | QDTDLMJRZPSKDM-ZETCQYMHSA-N | [1] |
| Physical Properties | ||
| Physical Form | White to yellow powder or crystals | [1] |
| Purity | ≥95% | [1][2] |
| Storage Conditions | Sealed in dry, Room Temperature | [1][2] |
| Computed Properties | ||
| Topological Polar Surface Area (TPSA) | 112.93 Ų | [3] |
| logP | 1.2192 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Hydrogen Bond Donors | 3 | [3] |
| Rotatable Bonds | 6 | [3] |
Biological Context: The Lysine Degradation Pathway
This compound is the protected form of L-α-aminoadipic acid, a key intermediate in the metabolic degradation of the essential amino acid L-lysine. In humans, this pathway primarily occurs in the mitochondria of hepatocytes. The degradation of lysine converges to form α-aminoadipic acid, which is then further catabolized. Understanding this pathway is crucial for researchers in metabolic diseases, as α-aminoadipic acid has been identified as a potential biomarker for conditions such as diabetes.
The diagram below illustrates the major steps in the saccharopine pathway of lysine degradation, leading to the formation of α-aminoadipic acid.
Lysine degradation via the saccharopine pathway.
Experimental Protocols
The primary application of this compound is in Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amino function, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is a cyclical process involving several key steps: deprotection of the N-terminal Boc group, neutralization, and coupling of the next Boc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin support and removal of all side-chain protecting groups.
General workflow for Boc solid-phase peptide synthesis (SPPS).
Detailed Protocol for a Single Coupling Cycle in Boc-SPPS
The following is a generalized protocol for a single cycle of deprotection, neutralization, and coupling using this compound on a peptide-resin.
Materials and Reagents:
-
Peptide-resin (swollen in Dichloromethane, DCM)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization solution: 10% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)
-
This compound (Boc-L-Aad-OH)
-
Coupling reagent (e.g., HBTU/HOBt)
-
Anhydrous DMF
Procedure:
-
Nα-Boc Deprotection:
-
To the swollen peptide-resin in a reaction vessel, add the deprotection solution (50% TFA in DCM).
-
Agitate the mixture for 2 minutes and drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.[4]
-
Drain the solution and wash the resin thoroughly with DCM (3-5 times) and then with DMF (3-5 times) to remove residual acid.
-
-
Neutralization:
-
Add the neutralization solution (10% DIEA in DMF) to the resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step one more time to ensure the N-terminal amine is in its free base form.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess base.
-
-
Coupling of Boc-L-Aad-OH:
-
In a separate vessel, dissolve Boc-L-Aad-OH (2-4 equivalents relative to the resin loading) and a suitable coupling agent like HBTU (2-4 equivalents) in a minimal amount of anhydrous DMF.
-
Add DIEA (4-6 equivalents) to the solution to activate the carboxylic acid groups of Boc-L-Aad-OH.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser (ninhydrin) test to check for the presence of free primary amines.
-
Once the coupling is complete (indicated by a negative Kaiser test), drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove unreacted reagents and byproducts.
-
The resulting peptide-resin is now ready for the next deprotection and coupling cycle.
Logical Relationships and Applications
This compound is a cornerstone reagent that links the principles of organic chemistry (protection group strategy) with the biological applications of peptides and the study of metabolic pathways. Its utility stems from its ability to be selectively incorporated into a peptide chain, which can then be used in various research and therapeutic contexts.
Logical relationships of the title compound and its applications.
References
CAS number for (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid.
An In-depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also commonly known as Boc-L-α-aminoadipic acid (Boc-Aad-OH), is a protected derivative of L-α-aminoadipic acid, a non-proteinogenic amino acid. The presence of the tert-butoxycarbonyl (Boc) protecting group on the α-amino function makes this molecule a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis. The Boc group provides stability under various reaction conditions and can be selectively removed under moderately acidic conditions, a key feature of the widely used Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).
This guide provides comprehensive technical information on this compound, including its chemical properties, synthesis, applications in research and development, and detailed experimental protocols. Furthermore, it visualizes key related pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| CAS Number | 77302-72-8 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₉NO₆ | [1][3] |
| Molecular Weight | 261.27 g/mol | [1][3] |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]hexanedioic acid | [2] |
| Synonyms | Boc-Aad-OH, Boc-L-α-aminoadipic acid | |
| Appearance | White to yellow powder or crystals | [2] |
| Purity | ≥95% | [1][2] |
| Storage | Sealed in dry, Room Temperature | [1][2][4] |
Synthesis Protocol
While this compound is commercially available, a general protocol for its synthesis via the protection of the parent amino acid, (S)-2-aminohexanedioic acid (L-α-aminoadipic acid), is provided below. This method is based on standard procedures for the Boc-protection of amino acids.
Reaction Scheme:
(S)-2-aminohexanedioic acid + Di-tert-butyl dicarbonate → this compound
Materials:
-
(S)-2-aminohexanedioic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
Water
-
Sodium hydroxide (NaOH) or another suitable base (e.g., potassium carbonate)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl, 1M)
Procedure:
-
Dissolve (S)-2-aminohexanedioic acid in a 1:1 mixture of 1,4-dioxane and water containing one equivalent of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in 1,4-dioxane to the cooled amino acid solution while stirring vigorously.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a protected amino acid for synthetic applications.
-
Peptide Synthesis : It serves as a key building block in solid-phase peptide synthesis (SPPS) for incorporating the L-α-aminoadipic acid residue into peptide chains.[2] The presence of the additional carboxylic acid on the side chain allows for further modifications, such as the creation of branched peptides or the attachment of other molecules.
-
Drug Development : This compound is utilized in the design and synthesis of novel pharmaceutical compounds, particularly peptide-based drugs where it can enhance stability and bioavailability.[2] The deprotected form, L-α-aminoadipic acid, is a metabolite in the lysine degradation pathway and has been identified as a biomarker for diabetes risk, making its derivatives objects of interest in metabolic disease research.
-
Bioconjugation and Protein Engineering : The unique structure with two carboxylic acid groups (one protected as part of the amino acid backbone and one on the side chain) makes it a useful tool for bioconjugation, allowing for the attachment of peptides to other molecules or surfaces.[5]
Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)
The following is a detailed protocol for a single coupling cycle in manual Boc-SPPS, illustrating the use of this compound or other Boc-protected amino acids.
Materials:
-
Peptide-resin (e.g., Merrifield resin with the initial amino acid attached)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Boc-Aad(OR)-OH (where the side-chain carboxyl group is protected, e.g., as a benzyl ester)
-
Coupling agent (e.g., HBTU/HOBt)
-
Kaiser (ninhydrin) test kit
Procedure:
-
Resin Swelling : Place the peptide-resin in a reaction vessel and swell in DCM for 30-60 minutes.
-
Nα-Boc Deprotection :
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).
-
Drain and add a fresh 50% TFA/DCM solution. Agitate for 20-25 minutes for complete deprotection.[1][6]
-
Drain the deprotection solution.
-
Wash the resin with DCM (3x) and isopropanol (2x) to remove residual TFA.[1]
-
-
Neutralization :
-
Wash the resin with DCM (2x).
-
Add a solution of 5-10% DIEA in DCM and agitate for 2-5 minutes. Repeat this step.
-
Wash the resin with DCM (3x) to remove excess base. The peptide-resin now has a free N-terminal amine.
-
-
Amino Acid Coupling :
-
In a separate vial, dissolve 2-4 equivalents of the side-chain protected Boc-amino acid (e.g., Boc-Aad(OBzl)-OH) and a coupling agent (e.g., HBTU) in DMF.
-
Add this activation mixture to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.
-
Agitate the mixture at room temperature for 1-2 hours.[1]
-
-
Monitoring :
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing :
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage from the resin and removal of all side-chain protecting groups using a strong acid like hydrogen fluoride (HF).[1]
Visualizations: Pathways and Workflows
Lysine Degradation Pathway
(S)-2-aminohexanedioic acid (L-α-aminoadipic acid) is a key intermediate in the mitochondrial degradation of the essential amino acid L-lysine.[4][7][8][9] This metabolic pathway is crucial for amino acid homeostasis.
Caption: Mitochondrial pathway for the degradation of L-lysine to L-α-aminoadipic acid (2-AAA).
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
The workflow for Boc-SPPS is a cyclical process involving repeated steps of deprotection, neutralization, and coupling to build a peptide chain on a solid support.
Caption: General workflow for one cycle of Boc solid-phase peptide synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]
- 5. chemimpex.com [chemimpex.com]
- 6. chempep.com [chempep.com]
- 7. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. SMPDB [smpdb.ca]
Molecular weight and formula of Boc-L-α-aminoadipic acid.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-tert-butoxycarbonyl-L-α-aminoadipic acid (Boc-L-α-aminoadipic acid), a key building block in synthetic chemistry. Its bifunctional nature, featuring a carboxylic acid side chain and a protected α-amino group, makes it a valuable reagent in the synthesis of peptides, peptidomimetics, and other complex organic molecules.
Core Physicochemical and Structural Data
Boc-L-α-aminoadipic acid is a derivative of the non-proteinogenic amino acid L-α-aminoadipic acid, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, preventing unwanted side reactions at the N-terminus during coupling steps.
Molecular Formula: C₁₁H₁₉NO₆[1][2]
Molecular Weight: 261.27 g/mol [2][] (also reported as 261.3 g/mol [1])
Quantitative Data Summary
The following table summarizes the key quantitative properties of Boc-L-α-aminoadipic acid, compiled from various sources for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 261.27 g/mol | [2][] |
| Exact Mass | 261.12123733 | [2] |
| Melting Point | 121 - 127 °C | [1][2] |
| Boiling Point | 462.1 °C at 760 mmHg | [2] |
| Density | 1.231 g/cm³ | [2] |
| Optical Rotation | [α]²⁰D = -9 ± 2° (c=1 in Acetic Acid) | [1] |
| Solubility | Slightly soluble in water (7.1 g/L at 25°C) | [2] |
| Appearance | White powder | [1] |
| Purity | ≥ 99% (by HPLC) | [1][] |
| Storage Temperature | 0 - 8 °C | [1] |
Role in Synthetic Chemistry
The primary application of Boc-L-α-aminoadipic acid is in solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA).[4][5] This orthogonal stability allows for the selective deprotection of the α-amino group without affecting acid-labile side-chain protecting groups, a cornerstone of the Boc/Bzl protection strategy.[5]
Caption: Workflow for Solid-Phase Peptide Synthesis using Boc-L-α-aminoadipic acid.
Experimental Protocols
Detailed experimental procedures are critical for reproducible results. Below are representative protocols for the Boc protection of an amino acid and the analytical characterization of the final product.
Protocol 1: N-α-Boc Protection of L-α-aminoadipic Acid
This protocol is a generalized procedure for the introduction of the Boc protecting group onto an amino acid using di-tert-butyl dicarbonate ((Boc)₂O), a common and efficient method.[6][7]
Materials:
-
L-α-aminoadipic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve L-α-aminoadipic acid in a 1:1 mixture of dioxane (or THF) and water containing 3 equivalents of NaHCO₃. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 1.1 equivalents of (Boc)₂O to the cooled solution while stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 10-12 hours.
-
Workup (Solvent Removal): Remove the organic solvent (dioxane/THF) under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the remaining aqueous solution with water. Wash the solution with ethyl acetate to remove any unreacted (Boc)₂O and other nonpolar impurities.
-
Acidification: Cool the aqueous layer again to 0 °C and carefully acidify to a pH of 2-3 by the dropwise addition of 1M HCl. The product should precipitate or form an oil.
-
Product Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Boc-L-α-aminoadipic acid. The product can be further purified by crystallization.
Protocol 2: Analytical Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful technique for confirming the structure of Boc-protected amino acids.[8] This protocol provides a general workflow for acquiring ¹H and ¹³C NMR spectra.
Materials:
-
Synthesized Boc-L-α-aminoadipic acid (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)
-
5 mm NMR tube
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer: Transfer the solution to the NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. Lock, tune, and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. A characteristic singlet peak for the nine equivalent protons of the tert-butyl group is expected around 1.4 ppm.[8] The α-proton signal will also be present.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Key signals to identify include the quaternary and methyl carbons of the tert-butyl group, and the carbamate carbonyl carbon, confirming the presence of the Boc group.[8]
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the spectra using the residual solvent peak. Integrate and assign all signals to confirm the correct structure of Boc-L-α-aminoadipic acid.
This guide serves as a foundational resource for professionals utilizing Boc-L-α-aminoadipic acid in their research and development endeavors. For specific applications, further optimization of these protocols may be necessary.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 4. peptide.com [peptide.com]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. rsc.org [rsc.org]
- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility Characteristics of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, also known as Boc-L-α-aminoadipic acid, is a derivative of the non-proteinogenic amino acid L-α-aminoadipic acid. Its physical form is typically a white to yellow powder or crystals. The presence of both a carboxylic acid group and a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group gives the molecule a distinct amphiphilic character, suggesting a varied solubility profile across different solvent classes. Accurate solubility data is essential for optimizing reaction conditions, developing purification strategies, and for formulation studies in drug development.
Experimental Methodology for Solubility Determination
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a solid compound is the shake-flask method[1][2]. This method is widely recognized for its reliability and is based on achieving a saturated solution at a constant temperature, followed by the quantification of the dissolved solute[1][3].
Experimental Protocol: Shake-Flask Method
This protocol details the steps to determine the solubility of this compound in a chosen solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.)
-
Scintillation vials or flasks with secure caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that undissolved solid will remain at equilibrium.
-
Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, one of the following methods can be used:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter to remove any undissolved particles.
-
-
Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear, saturated solution with an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or g/100 mL.
Data Presentation
The quantitative solubility data obtained from the experimental work should be organized into a clear and structured table for easy comparison.
Table 1: Solubility of this compound in Various Solvents at a Specified Temperature
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) |
| e.g., Water | Polar Protic | 25 | [Experimental Value] |
| e.g., Methanol | Polar Protic | 25 | [Experimental Value] |
| e.g., Ethanol | Polar Protic | 25 | [Experimental Value] |
| e.g., Acetone | Polar Aprotic | 25 | [Experimental Value] |
| e.g., Acetonitrile | Polar Aprotic | 25 | [Experimental Value] |
| e.g., Ethyl Acetate | Nonpolar | 25 | [Experimental Value] |
| e.g., Dichloromethane | Nonpolar | 25 | [Experimental Value] |
| e.g., Toluene | Nonpolar | 25 | [Experimental Value] |
Visualization of Experimental Workflow
The logical flow of the shake-flask solubility determination method can be visualized as follows:
References
An In-depth Technical Guide to the Synthesis of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, a valuable building block in peptide synthesis and drug development. The tert-butoxycarbonyl (Boc) protecting group enhances the stability and reactivity of the amino acid, facilitating its use in the creation of complex peptide structures and other bioactive compounds. This document outlines a detailed experimental protocol for its preparation from L-α-aminoadipic acid, presents key quantitative data, and illustrates the synthetic workflow.
Quantitative Data Summary
The table below summarizes the key physical and chemical properties of this compound, also known as Boc-L-α-aminoadipic acid.[1][]
| Property | Value |
| Synonyms | Boc-L-Aad-OH, Boc-L-2-aminohexanedioic acid |
| CAS Number | 77302-72-8 |
| Molecular Formula | C₁₁H₁₉NO₆ |
| Molecular Weight | 261.27 g/mol |
| Appearance | White powder |
| Purity | ≥ 99% (HPLC) |
| Melting Point | 123 - 127 °C |
| Optical Rotation | [α]²⁰/D = -9 ± 2° (c=1 in Acetic Acid) |
| Storage Conditions | 0 - 8 °C |
Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for the Boc protection of amino acids.[3]
Objective: To synthesize this compound by reacting L-α-aminoadipic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Materials:
-
L-α-Aminoadipic Acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Acetone
-
Water (deionized)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve L-α-aminoadipic acid (1 equivalent) in a mixture of water and acetone.
-
Addition of Base: While stirring the solution, add triethylamine (2 equivalents).
-
Boc Protection Reaction: Cool the reaction mixture in an ice bath to 0°C. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise, ensuring the temperature remains between 0-5°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O and other organic impurities.
-
Carefully acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid. This will precipitate the product.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).
-
-
Isolation and Purification:
-
Combine the organic extracts and wash them with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Crystallization:
-
Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to yield pure this compound as a white solid.
-
-
Drying and Storage: Dry the purified product under vacuum and store it at 0-8°C.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis of Boc-L-α-aminoadipic acid.
Logical Relationship of Components
This diagram shows the relationship between the starting material, the key protecting group, and the final product's application.
Caption: Component relationships in the synthesis.
References
Common synonyms for (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid.
Audience: Researchers, Scientists, and Drug Development Professionals
Nomenclature and Identification
(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid is a derivative of L-α-aminoadipic acid, a six-carbon analogue of glutamic acid. The molecule features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group, which is crucial for its application in peptide synthesis. This protecting group enhances stability and allows for controlled, selective reactions.[1]
Common synonyms and identifiers for this compound include:
-
Boc-L-α-aminoadipic acid[1][]
-
Boc-L-Aad-OH[1]
-
(S)-2-(tert-Butoxycarbonylamino)hexanedioic acid
-
N-Boc-L-alpha-aminoadipic acid
-
(S)-N-Boc-2-aminoadipic acid
-
Boc-L-Homoglutamic acid
-
(2S)-2-[(tert-butoxycarbonyl)amino]hexanedioic acid
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₉NO₆ | [1][][3] |
| Molecular Weight | 261.27 g/mol | [][3] |
| Appearance | White to off-white powder or crystals | [1][4] |
| Purity | ≥95% to ≥99% (HPLC) | [1][][3] |
| Melting Point | 123 - 127 °C | [1] |
| Storage Temperature | 0 - 8 °C, Sealed in dry conditions | [1][4] |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]hexanedioic acid |
Core Applications and Experimental Workflows
The primary application for this reagent is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). The Boc protecting group prevents the alpha-amine from participating in unwanted side reactions during peptide chain elongation. It is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the next amino acid coupling.[5]
The diagram below illustrates the logical steps for incorporating a Boc-protected amino acid, such as Boc-L-α-aminoadipic acid, into a growing peptide chain during SPPS.
This protocol details the removal of the N-terminal Boc group from a resin-bound peptide, a critical step before coupling with this compound.
-
Resin Preparation: Swell the peptide-resin (1.0 g) in dichloromethane (DCM, 15 mL) for 30 minutes in a suitable reaction vessel.
-
Initial Wash: Drain the DCM and wash the resin twice with DCM (15 mL each) to remove any residual solvents or impurities.
-
Deprotection: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM (v/v, 15 mL) to the resin.
-
Reaction: Agitate the suspension at room temperature for 30 minutes. The N-terminal amine is deprotected, forming a trifluoroacetate salt.
-
Filtration: Drain the TFA solution from the reaction vessel.
-
Washing: Wash the resin thoroughly to remove excess TFA and the cleaved tert-butyl carbocation by-products.
-
Wash 3 times with DCM (15 mL each).
-
Wash 2 times with isopropanol (15 mL each).
-
Wash 3 times with DCM (15 mL each).
-
-
Neutralization: To prepare the free amine for the subsequent coupling step, neutralize the resin by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM (v/v, 15 mL) for 5-10 minutes. Repeat the neutralization step.
-
Final Wash: Wash the resin 3-5 times with DCM (15 mL each) to remove excess base. The resin is now ready for the coupling of the next activated Boc-amino acid.[5]
Logical Relationships in Synthesis
The utility of this compound stems from its bifunctional nature: an acid-labile protected amine and two carboxylic acid groups. One carboxylic acid is used for peptide backbone elongation, while the side-chain carboxylic acid can be used for further modifications, such as conjugation or cyclization.
References
A Technical Guide to Boc-L-α-Aminoadipic Acid for Research Applications
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of Boc-L-α-aminoadipic acid. This document provides a detailed overview of commercial suppliers, key chemical properties, and step-by-step experimental protocols for its use in solid-phase peptide synthesis (SPPS).
Introduction to Boc-L-α-Aminoadipic Acid
N-tert-butoxycarbonyl-L-α-aminoadipic acid (Boc-L-α-aminoadipic acid) is a derivative of L-α-aminoadipic acid, a six-carbon analogue of glutamic acid. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amino group makes it a valuable building block in Boc-based solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences allows for the introduction of a dicarboxylic acid moiety, enabling the formation of constrained peptides, modification of peptide properties, or creation of specific binding epitopes. Furthermore, L-α-aminoadipic acid is known to be a weak antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptors, making its derivatives of interest in neuroscience research.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer Boc-L-α-aminoadipic acid and its side-chain protected derivatives for research purposes. The selection of a supplier often depends on the required purity, quantity, and the specific derivative needed for the intended application. Below is a summary of major commercial suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Chem-Impex | Boc-L-α-aminoadipic acid | 77302-72-8 | ≥ 99% (HPLC) | C₁₁H₁₉NO₆ | 261.27 | Also available in various pack sizes.[1] |
| Sigma-Aldrich (Merck) | Boc-L-α-aminoadipic acid | 77302-72-8 | Data not specified | C₁₁H₁₉NO₆ | 261.27 | - |
| Finetech Industry Limited | Boc-L-2-aminoadipic acid | 77302-72-8 | Data not specified | C₁₁H₁₉NO₆ | 261.27 | Custom synthesis and bulk quantities available. |
| BOC Sciences | Boc-L-α-aminoadipic acid | 77302-72-8 | Data not specified | C₁₁H₁₉NO₆ | 261.27 | Part of a wide range of Boc-protected amino acids. |
| AAPPTec | Boc-L-amino acids | - | ≥ 99% for most products | - | - | Offers a wide range of Boc-amino acids; specific availability of Boc-L-α-aminoadipic acid should be confirmed.[2] |
| Chem-Impex | Boc-L-Asp(OBzl)-OH | 7536-58-5 | ≥ 99% (HPLC) | C₁₇H₂₃NO₆ | 323.34 | Side-chain benzyl ester protected aspartic acid, illustrating a common protection strategy for acidic side chains.[3] |
| Sigma-Aldrich (Merck) | Boc-L-Asp(OtBu)-OH DCHA | 1913-12-8 | ≥ 98% (TLC) | C₁₃H₂₃NO₆ · C₁₂H₂₃N | 289.32 (free acid) | Side-chain tert-butyl ester protected aspartic acid, offered as a dicyclohexylammonium salt for improved stability and handling. |
| MedChemExpress | Boc-Glu(OtBu)-OH | - | Data not specified | - | - | Side-chain tert-butyl ester protected glutamic acid.[4] |
Core Principles of Application in Peptide Synthesis
Boc-L-α-aminoadipic acid is primarily utilized in Boc-based solid-phase peptide synthesis (SPPS), a methodology developed by Bruce Merrifield. The core principle of Boc-SPPS involves the sequential addition of N-α-Boc protected amino acids to a growing peptide chain that is covalently linked to an insoluble solid support (resin).
Side-Chain Protection
A critical consideration when using Boc-L-α-aminoadipic acid is the protection of the δ-carboxylic acid group in its side chain to prevent unwanted side reactions during peptide coupling. Common protecting groups for the side-chain carboxyl group that are compatible with the Boc strategy include:
-
Benzyl (Bzl) ester: This protecting group is stable to the moderately acidic conditions used for N-α-Boc deprotection (e.g., trifluoroacetic acid in dichloromethane) but can be removed under strong acidic conditions, such as with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage of the peptide from the resin.[5]
-
tert-Butyl (tBu) ester: The tBu ester is also acid-labile and is typically cleaved under the same strong acid conditions as the final peptide cleavage. Its use offers good orthogonality with the Fmoc protecting group but is less orthogonal in a strict Boc/Bzl strategy, though it is still commonly employed.[6][7]
The choice of the side-chain protecting group depends on the overall synthetic strategy, including the nature of other amino acids in the sequence and the final cleavage conditions. For the remainder of this guide, we will focus on the use of a side-chain benzyl-protected derivative, Boc-L-α-aminoadipic acid δ-benzyl ester (Boc-L-Aad(OBzl)-OH) , as a representative example.
The Boc-SPPS Cycle
The synthesis of a peptide using Boc-L-Aad(OBzl)-OH follows the standard iterative cycle of Boc-SPPS, which is illustrated in the workflow diagram below.
Caption: General workflow for a single cycle of Boc-Solid Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of Boc-L-Aad(OBzl)-OH into a peptide sequence using manual Boc-SPPS on a Merrifield resin.
Materials and Reagents
-
Merrifield resin (chloromethylated polystyrene, 1% divinylbenzene)
-
Boc-L-α-aminoadipic acid δ-benzyl ester (Boc-L-Aad(OBzl)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxybenzotriazole (HOBt) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Methanol (MeOH)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether
Protocol 1: Attachment of the First Amino Acid to Merrifield Resin (Cesium Salt Method)
This protocol describes the loading of the C-terminal amino acid onto the Merrifield resin. If Boc-L-Aad(OBzl)-OH is the C-terminal residue, it would be attached in this step.
-
Preparation of the Cesium Salt:
-
Dissolve the Boc-protected amino acid (e.g., Boc-L-Aad(OBzl)-OH) (1.0 equivalent) in methanol (5 mL/mmol) and add water (0.5 mL/mmol).
-
Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.
-
Evaporate the mixture to dryness under reduced pressure.
-
To ensure the salt is anhydrous, add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step once.[2]
-
-
Resin Swelling and Attachment:
-
Swell the Merrifield resin (1.0 g, with a typical substitution of 0.5-1.0 mmol Cl/g) in DMF (6-8 mL) in a reaction vessel for at least 1 hour with gentle agitation.[8]
-
Add the dried Boc-amino acid cesium salt (1.0 equivalent based on the resin's chlorine substitution) to the swollen resin.
-
Filter the resin and wash it thoroughly with DMF (3x), 50% (v/v) aqueous DMF (3x), DMF (3x), DCM (3x), and finally methanol (3x).
-
Dry the resin in vacuo to a constant weight.
-
Protocol 2: A Single Cycle of Deprotection, Neutralization, and Coupling
This protocol outlines the steps for a single cycle of peptide chain elongation, using Boc-L-Aad(OBzl)-OH as the incoming amino acid.
-
N-α-Boc Deprotection:
-
Swell the resin-bound peptide in DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM (10 mL per gram of resin).
-
Agitate for 1-2 minutes, drain, and add a fresh portion of the TFA/DCM solution.
-
Agitate for an additional 20-30 minutes.
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the peptide-resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove residual TFA.
-
-
Neutralization:
-
Neutralize the N-terminal ammonium trifluoroacetate salt to the free amine by treating the resin with a 5-10% solution of DIEA in DMF (10 mL per gram of resin).
-
Agitate for 5-10 minutes and drain. Repeat this step once.
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess DIEA.
-
-
Coupling of Boc-L-Aad(OBzl)-OH (HBTU/HOBt Method):
-
In a separate vessel, pre-activate the incoming amino acid by dissolving Boc-L-Aad(OBzl)-OH (2.0 equivalents based on resin substitution), HBTU (2.0 equivalents), and HOBt (2.0 equivalents) in DMF (5 mL per gram of resin).
-
Add DIEA (4.0 equivalents) to the activation mixture and allow it to react for 1-5 minutes.[10][11]
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for the disappearance of free primary amines using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates complete coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
-
Protocol 3: Final Cleavage and Deprotection
This protocol describes the final step of cleaving the completed peptide from the Merrifield resin and removing the side-chain protecting groups, including the benzyl ester from the aminoadipic acid residue.
Caution: Anhydrous HF and TFMSA are extremely corrosive and toxic. These procedures must be performed by trained personnel in a specialized apparatus within a well-ventilated fume hood.
-
Preparation:
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the dried peptide-resin in the reaction vessel of an HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole, p-cresol, 1,2-ethanedithiol) to trap reactive carbocations generated during cleavage.
-
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Wash the residue with cold diethyl ether to remove the scavengers and cleavage byproducts.
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide precipitate by filtration or centrifugation.
-
Wash the peptide with cold diethyl ether several times.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in an appropriate aqueous buffer.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13][14][15]
-
Analyze the purity and confirm the identity of the final peptide by analytical RP-HPLC and mass spectrometry (MS).[1][12][13]
-
Application in Neuroscience Research: NMDA Receptor Antagonism
L-α-Aminoadipic acid is a known competitive antagonist at the NMDA receptor, a subtype of ionotropic glutamate receptors.[9] NMDA receptors are crucial for synaptic plasticity, learning, and memory. Their overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. The following diagram illustrates the glutamate receptor signaling pathway and the point of action for an NMDA receptor antagonist like α-aminoadipic acid.
Caption: Simplified signaling pathway of an NMDA receptor and the inhibitory action of an antagonist.
An experimental workflow to study the antagonist effect of a peptide containing L-α-aminoadipic acid on NMDA receptors could involve the following steps:
Caption: Experimental workflow for investigating the NMDA receptor antagonist activity of a synthetic peptide.
Conclusion
Boc-L-α-aminoadipic acid is a versatile building block for peptide synthesis, enabling the introduction of unique structural and functional features into peptide sequences. Successful incorporation requires careful consideration of side-chain protection, with benzyl and tert-butyl esters being common choices. The standard protocols for Boc-SPPS can be readily adapted for the use of side-chain protected Boc-L-α-aminoadipic acid derivatives. The resulting peptides can be valuable tools in various research areas, including the development of novel therapeutics and the study of neurological pathways involving glutamate receptors. This guide provides the foundational knowledge and practical protocols to facilitate the effective use of Boc-L-α-aminoadipic acid in the research laboratory.
References
- 1. apexpeptidesupply.com [apexpeptidesupply.com]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. pepdoopeptides.com [pepdoopeptides.com]
- 13. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 14. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 15. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
Technical Guide: Safety, Handling, and Application of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and application of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, a key building block in synthetic chemistry, particularly in the field of peptide synthesis. Adherence to the safety protocols outlined herein is crucial for ensuring a safe laboratory environment.
Chemical Identification and Physical Properties
This compound, also known as Boc-L-α-aminoadipic acid, is a derivative of the non-proteinogenic amino acid L-α-aminoadipic acid. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its controlled incorporation into peptide chains during solid-phase peptide synthesis (SPPS).
| Property | Value |
| CAS Number | 77302-72-8 |
| Molecular Formula | C₁₁H₁₉NO₆ |
| Molecular Weight | 261.27 g/mol |
| Appearance | White to yellow powder or crystals |
| Purity | Typically ≥95% |
| Storage Temperature | Room temperature, sealed in a dry environment[1] |
Hazard Identification and Safety Precautions
This compound is classified as a warning-level hazard. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1]
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling. |
| H335: May cause respiratory irritation. | P280: Wear protective gloves/eye protection/face protection. |
| P302+P352: IF ON SKIN: Wash with plenty of water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P312: Call a POISON CENTER/doctor if you feel unwell. |
Handling and Storage
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Minimize dust generation during handling.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep at room temperature.[1]
-
Incompatible materials include strong oxidizing agents.
First-Aid and Fire-Fighting Measures
| Situation | First-Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention if irritation persists. |
| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing. |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if you feel unwell. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire-Fighting Measures:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific hazards arising from the chemical: Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides).
-
Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Boc-SPPS. The following is a generalized protocol for its incorporation into a peptide chain.
Materials and Reagents
-
This compound
-
Appropriate resin for SPPS (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Washing solvents (e.g., DCM, DMF, isopropanol)
-
Cleavage cocktail (e.g., HF/anisole)
-
Diethyl ether
Step-by-Step Procedure
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminus of the growing peptide chain by treating the resin with a solution of 50% TFA in DCM for approximately 30 minutes.
-
Washing: Wash the resin sequentially with DCM, isopropanol, and DMF to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a solution of 5-10% DIEA in DMF to liberate the free amine.
-
Amino Acid Coupling:
-
Dissolve this compound (typically 2-4 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add the activated amino acid solution to the resin.
-
Add DIEA to initiate the coupling reaction.
-
Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a qualitative method like the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) with scavengers like anisole. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow: Boc Solid-Phase Peptide Synthesis
Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Biochemical Pathway: Lysine Degradation
This compound is the Boc-protected form of L-2-aminoadipic acid, a key intermediate in the metabolic degradation of the essential amino acid L-lysine.
Caption: Simplified pathway of L-lysine degradation to Acetyl-CoA.
References
A Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, systematically known as N-Boc-L-α-aminoadipic acid, is a pivotal chiral building block in synthetic organic chemistry and medicinal chemistry. As a derivative of the non-proteinogenic amino acid L-α-aminoadipic acid with its α-amino group protected by a tert-butoxycarbonyl (Boc) group, this compound offers unique functionalities for constructing complex molecular architectures. Its dicarboxylic nature and defined stereochemistry make it an invaluable tool in peptide synthesis, the development of peptidomimetics, and as a precursor for heterocyclic compounds and natural product analogues. This guide details its core applications, supported by quantitative data, experimental protocols, and workflow visualizations.
Core Applications in Synthesis
The primary applications of N-Boc-L-α-aminoadipic acid stem from its bifunctional nature. The Boc-protected amine allows for standard peptide coupling reactions, while the two carboxylic acid groups—one at the α-position and one at the δ-position on the side chain—offer orthogonal handles for further chemical modification.
Precursor to β-Lactam Antibiotics
The deprotected form, L-α-aminoadipic acid, is the natural starting point for the biosynthesis of all penicillin and cephalosporin antibiotics.[1][2] In this pathway, the enzyme ACV synthetase (ACVS) condenses L-α-aminoadipic acid, L-cysteine, and L-valine to form the key tripeptide intermediate, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV).[3][4][5] The chemical synthesis of ACV and its analogues, therefore, frequently employs N-Boc-L-α-aminoadipic acid to introduce the initial aminoadipoyl residue.[6][7] This synthetic access is crucial for creating novel β-lactam antibiotics and for studying the mechanisms of antibiotic resistance.
Synthesis of Heterocyclic Scaffolds
The D-enantiomer, (R)-α-aminoadipic acid, which is readily available from the enzymatic cleavage of Cephalosporin C, serves as a versatile starting material for chiral pipecolic acid derivatives.[8] These heterocyclic compounds are important scaffolds in drug discovery, with applications as inhibitors of enzymes like the macrophage infectivity potentiator (MIP) protein in Legionella pneumophila and in the development of actinomycin analogues.[9][10] The synthetic routes developed for the (R)-enantiomer are directly applicable to the (S)-enantiomer, allowing access to the complementary stereoisomers of these valuable heterocyclic building blocks.
Incorporation into Peptides and Peptidomimetics
As a protected amino acid, N-Boc-L-α-aminoadipic acid can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase methods.[11] The presence of the side-chain carboxylic acid allows for the creation of branched peptides, for tethering other molecules (like imaging agents or drugs), or for forming cyclic peptides. This functionality is critical in designing peptidomimetics with enhanced stability and specific conformational constraints.
Quantitative Data Presentation
The utility of N-Boc-L-α-aminoadipic acid is demonstrated through its successful application in multi-step syntheses, where high yields and stereochemical fidelity are paramount.
| Product | Starting Material | Key Transformation | Yield (%) | Specific Rotation [α]D (c, solvent) | Reference |
| Dibenzyl (R)-2-(tert-butoxycarbonylamino)hexanedioate | (R)-α-Aminoadipic acid | Protection and Esterification | 88 | +7.3 (c 1.5, CHCl3) | [8] |
| Benzyl (R)-6-hydroxy-2-(tert-butoxycarbonylamino)hexanoate | Dibenzyl (R)-2-(tert-butoxycarbonylamino)hexanedioate | Selective Reduction | 85 | +13.3 (c 1.5, CHCl3) | [8] |
| Benzyl (R)-2-(tert-butoxycarbonylamino)-6-oxohexanoate | Benzyl (R)-6-hydroxy-2-(tert-butoxycarbonylamino)hexanoate | Oxidation | 82 | +17.2 (c 1.5, CHCl3) | [8] |
| Benzyl (R)-pipecolate | Benzyl (R)-2-(tert-butoxycarbonylamino)-6-oxohexanoate | Reductive Amination & Deprotection | 70 | -24.1 (c 1.5, CHCl3) | [8] |
Table 1: Summary of quantitative data for the synthesis of (R)-pipecolate derivatives starting from the enantiomer of the title compound. The chemical principles and reaction efficiencies are analogous for the (S)-enantiomer.
Key Experimental Protocols
Detailed methodologies are essential for the successful application of N-Boc-L-α-aminoadipic acid in research. Below are representative protocols for its use in both peptide and heterocyclic synthesis.
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard cycle for incorporating an N-Boc-protected amino acid, such as N-Boc-L-α-aminoadipic acid, onto a solid support.
1. Resin Preparation and Swelling:
-
Start with a suitable resin (e.g., Merrifield for a C-terminal acid or MBHA for a C-terminal amide).
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel. Drain the solvent.
2. Nα-Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 5 minutes (pre-wash), drain, and add a fresh portion of the TFA/DCM solution.
-
Agitate for an additional 20-25 minutes to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM again to remove residual TFA.[4]
3. Neutralization:
-
Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes to neutralize the trifluoroacetate salt to the free amine.
-
Wash the resin with DCM and/or N,N-dimethylformamide (DMF) to remove excess base.[12]
4. Amino Acid Coupling:
-
In a separate vessel, pre-activate the N-Boc-amino acid (3-4 equivalents relative to resin loading). For N-Boc-L-α-aminoadipic acid, the side-chain carboxyl group must also be protected (e.g., as a benzyl or methyl ester).
-
Dissolve the protected N-Boc-L-α-aminoadipic acid and a coupling agent (e.g., HBTU, 3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result indicates a complete reaction.[3]
5. Washing:
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove all soluble reagents and byproducts. The cycle can now be repeated for the next amino acid.
Protocol for Synthesis of a Pipecolic Acid Precursor
This protocol is adapted from the synthesis of (R)-pipecolic acid derivatives and is applicable to the (S)-enantiomer.[8]
1. Protection and Esterification of (S)-α-Aminoadipic Acid:
-
Suspend (S)-α-aminoadipic acid in a 1:1 mixture of dioxane and water.
-
Add triethylamine until the amino acid dissolves completely.
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc)2O. Allow the mixture to warm to room temperature and stir overnight.
-
Acidify the solution with KHSO4 and extract with ethyl acetate. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to yield N-Boc-(S)-α-aminoadipic acid.
-
Dissolve the product in DMF, add benzyl bromide and potassium carbonate, and stir at room temperature for 24 hours to obtain the dibenzyl ester. Purify by column chromatography.
2. Selective Reduction of the Side-Chain Ester:
-
Dissolve the resulting dibenzyl ester in dry THF and cool to -78 °C under an inert atmosphere.
-
Add a solution of lithium borohydride (LiBH4) dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate, dry the combined organic layers, and purify by chromatography to yield the benzyl (S)-6-hydroxy-2-(tert-butoxycarbonylamino)hexanoate.
3. Oxidation to the Aldehyde:
-
Dissolve the alcohol from the previous step in DCM.
-
Add Dess-Martin periodinane and stir at room temperature for 2 hours.
-
Quench the reaction with a saturated solution of Na2S2O3.
-
Extract the product, dry the organic phase, and purify to obtain benzyl (S)-2-(tert-butoxycarbonylamino)-6-oxohexanoate, a direct precursor for pipecolic acid synthesis via reductive amination.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the complex processes in which N-Boc-L-α-aminoadipic acid is involved.
Caption: General workflow for a single coupling cycle in Boc-strategy Solid-Phase Peptide Synthesis (SPPS).
Caption: The central role of L-α-aminoadipic acid in the biosynthesis of β-lactam antibiotics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. KEGG PATHWAY: Penicillin and cephalosporin biosynthesis - Reference pathway [kegg.jp]
- 3. microbenotes.com [microbenotes.com]
- 4. Proteins of the penicillin biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of delta-(alpha-aminoadipyl)cysteinylvaline and its role in penicillin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine and δ-(L-α-aminoadipyl)-L-cysteinyl-D-valylglycine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pipecolic acid derivatives as small-molecule inhibitors of the Legionella MIP protein. | Semantic Scholar [semanticscholar.org]
- 10. Actinomycin analogues containing pipecolic acid: relationship of structure to biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for the Use of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, also known as Boc-L-α-aminoadipic acid, is a valuable derivative of the non-proteinogenic amino acid L-α-aminoadipic acid. In solid-phase peptide synthesis (SPPS), it serves as a unique building block for introducing conformational constraints and creating peptides with modified pharmacological properties. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group allows for its application within the well-established Boc/Bzl SPPS strategy, which relies on graded acid lability for orthogonal protection.
This document provides detailed application notes and experimental protocols for the utilization of Boc-L-α-aminoadipic acid in SPPS, with a particular focus on its application in the synthesis of lactam-bridged peptides. These cyclic structures are of significant interest in drug discovery as they can enhance proteolytic stability, and modulate receptor affinity and selectivity.
Core Principles and Applications
The primary application of this compound in SPPS is the introduction of a six-carbon aliphatic chain with a terminal carboxylic acid. This feature is particularly useful for the formation of intramolecular lactam bridges with a side chain of a basic amino acid, such as lysine, to create cyclic peptides. The Boc protecting group is removed under moderate acidic conditions, typically with trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis using a strong acid like hydrofluoric acid (HF).[1]
Key Advantages:
-
Conformational Constraint: The formation of lactam bridges introduces structural rigidity to the peptide backbone, which can lock the peptide into a bioactive conformation.
-
Enhanced Stability: Cyclic peptides often exhibit increased resistance to enzymatic degradation compared to their linear counterparts.
-
Modulation of Bioactivity: The constrained conformation can lead to improved receptor binding affinity and selectivity.
Data Presentation
While direct quantitative comparisons of coupling efficiency for this compound versus other glutamic acid derivatives are not extensively available in the literature, the following tables provide representative data for typical Boc-SPPS protocols and factors influencing the yield of cyclic peptides.
Table 1: Typical Reagent Excess and Reaction Times in Boc-SPPS
| Parameter | Value | Notes |
| Boc-Amino Acid Excess | 2 - 4 equivalents | A higher excess may be required for sterically hindered couplings. |
| Coupling Reagent Excess | 2 - 4 equivalents | Relative to the amino acid. |
| Coupling Time | 1 - 4 hours | Can be monitored using the ninhydrin (Kaiser) test. |
| Boc Deprotection Time | 20 - 30 minutes | Using 25-50% TFA in DCM. |
Table 2: Factors Influencing Lactam Bridge Formation Efficiency
| Factor | Observation | Implication for Protocol Design |
| Peptide Length | Shorter peptides (e.g., 5-mers) may have higher linear crude purity but can be more prone to intermolecular dimerization during cyclization. Longer peptides (e.g., 10-mers) may show a better balance of cyclization efficiency and reduced dimerization. | Optimize peptide length to favor intramolecular cyclization. |
| Resin Loading | Lower resin loading can favor intramolecular cyclization by reducing the proximity of peptide chains. | Use a resin with a lower substitution level for syntheses involving on-resin cyclization. |
| Cyclization Reagents | The choice of coupling reagents for the cyclization step (e.g., DIC/Oxyma, HBTU/HOBt) can impact the efficiency and extent of side reactions. | Screen different coupling reagents to optimize the cyclization yield for a specific peptide sequence. |
| Side Chain of Linking Residue | The length of the dicarboxylic acid side chain can influence cyclization efficiency. For head-to-tail cyclization, glutamic acid (one carbon shorter than aminoadipic acid) has been observed to sometimes lead to more linear impurities and dimers compared to aspartic acid in certain sequences. | The longer side chain of aminoadipic acid may provide more flexibility for lactam bridge formation compared to glutamic acid, potentially influencing cyclization kinetics. |
Experimental Protocols
The following protocols describe the manual Boc-SPPS of a linear peptide followed by on-resin lactam bridge formation using this compound.
Materials and Reagents
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
This compound (Boc-L-Aad-OH)
-
Other required Boc-protected amino acids (e.g., Boc-L-Lys(2-Cl-Z)-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt, or DIC)
-
Piperidine (for orthogonal deprotection if Fmoc-based side-chain protection is used for the partnering amino acid)
-
Cleavage cocktail (e.g., HF/anisole)
-
Diethyl ether
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
-
Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using a standard coupling protocol (e.g., with DIC and DMAP).
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 25-50% TFA in DCM for 2 minutes.
-
Drain and add fresh 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents), including Boc-L-Aad-OH at the desired position, with a coupling reagent (e.g., HBTU/HOBt or DIC) and DIEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-4 hours.
-
Monitor the coupling completion using the Kaiser test. If the test is positive, a recoupling step may be necessary.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles: Repeat steps 3-5 for each amino acid in the sequence. For the amino acid that will form the lactam bridge with aminoadipic acid (e.g., Lysine), use an orthogonally protected derivative (e.g., Boc-L-Lys(Fmoc)-OH).
Protocol 2: On-Resin Lactam Bridge Formation
-
Orthogonal Deprotection:
-
After the linear sequence is assembled, selectively remove the side-chain protecting group of the partnering amino acid (e.g., the Fmoc group from Lysine) by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Side-Chain Deprotection of Aminoadipic Acid:
-
If the side-chain carboxyl group of aminoadipic acid is protected (e.g., as an allyl ester), selectively deprotect it. For an allyl ester, this can be achieved using a palladium catalyst.
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of a coupling reagent (e.g., HBTU/HOBt or DIC) and DIEA in DMF to the resin.
-
Agitate the mixture at room temperature for 12-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by HPLC-MS.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Protocol 3: Cleavage and Purification
-
Final Boc Deprotection: Remove the N-terminal Boc group using the procedure in Protocol 1, step 3.
-
Cleavage from Resin:
-
Dry the peptide-resin under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., anhydrous HF with anisole as a scavenger) at 0°C for 1-2 hours. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and cleavage byproducts.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid).
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical RP-HPLC.
Mandatory Visualization
Caption: Workflow for SPPS of a lactam-bridged peptide.
Caption: Detailed steps of a single Boc-SPPS cycle.
References
Application Notes and Protocols for the Incorporation of Boc-L-α-aminoadipic Acid into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-α-aminoadipic acid (Aad) is a non-proteinogenic amino acid that serves as a key building block in the synthesis of various bioactive peptides and is a known antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its incorporation into peptide sequences can confer unique conformational properties and biological activities. This document provides a detailed protocol for the incorporation of N-α-tert-butyloxycarbonyl (Boc)-protected L-α-aminoadipic acid into a peptide sequence using the well-established Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This method relies on the differential acid lability of the temporary Nα-Boc protecting group and the more stable benzyl-based side-chain protecting groups.[1][2]
The δ-carboxyl group of L-α-aminoadipic acid requires protection to prevent side reactions during peptide synthesis. In the context of the Boc/Bzl strategy, a benzyl ester is the protecting group of choice for the side chain, resulting in the use of Boc-L-α-aminoadipic acid-δ-benzyl ester (Boc-Aad(OBzl)-OH) . The benzyl ester is stable to the mild acidic conditions used for the repetitive cleavage of the Nα-Boc group (typically trifluoroacetic acid in dichloromethane) but is readily removed during the final, strong acid cleavage step (e.g., anhydrous hydrogen fluoride), which simultaneously cleaves the peptide from the resin and removes other benzyl-based side-chain protecting groups.[3][4]
Data Presentation
While specific quantitative data for the incorporation of Boc-Aad(OBzl)-OH is not extensively published, the coupling efficiency and expected yields are comparable to other Boc-protected dicarboxylic amino acids with benzyl side-chain protection, such as Boc-Glu(OBzl)-OH. The following table provides expected outcomes based on typical Boc-SPPS results.
| Parameter | Expected Value | Notes |
| Coupling Efficiency | >98% | With efficient coupling reagents like HBTU/HOBt or DCC/HOBt. May require a double coupling strategy for difficult sequences. |
| Crude Peptide Purity (Post-Cleavage) | 65-85% | Highly dependent on the peptide sequence and length. |
| Overall Yield (Post-Purification) | 15-40% | Dependent on the number of residues, coupling efficiency at each step, and purification losses. |
Experimental Protocols
This section details the necessary protocols for the successful incorporation of Boc-Aad(OBzl)-OH into a peptide sequence using manual Boc-SPPS.
Materials and Reagents
-
Resin: Merrifield resin (for C-terminal acid) or MBHA resin (for C-terminal amide) with a substitution of 0.5-1.0 mmol/g.[5][6]
-
Amino Acids: Nα-Boc protected amino acids, including Boc-Aad(OBzl)-OH. Other side chains should be protected with benzyl-based groups (e.g., Boc-Asp(OBzl)-OH, Boc-Ser(Bzl)-OH).[7]
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[5]
-
Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM.[5]
-
Coupling Reagents:
-
N,N'-Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and HOBt
-
-
Solvents: DCM, N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) with scavenger (e.g., anisole). (Caution: HF is extremely toxic and requires specialized equipment and training).
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, C18 column, acetonitrile, water, and TFA.
Synthesis Cycle for Incorporating Boc-Aad(OBzl)-OH
The following protocol describes a single synthesis cycle for the incorporation of Boc-Aad(OBzl)-OH onto a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 1-2 minutes (pre-wash).
-
Drain the solution.
-
Add fresh 50% TFA in DCM and agitate for 20-30 minutes.[5]
-
Drain the solution and wash the resin with DCM (3x), IPA (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin with DCM (3x) to remove excess base.
-
-
Coupling of Boc-Aad(OBzl)-OH:
-
Activation (DCC/HOBt): In a separate flask, dissolve Boc-Aad(OBzl)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF. Cool to 0°C and add DCC (3 equivalents). Stir for 10-15 minutes. Filter the precipitated dicyclohexylurea (DCU) and add the activated amino acid solution to the resin.
-
Activation (HBTU/HOBt): In a separate flask, dissolve Boc-Aad(OBzl)-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the solution. Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), recouple by repeating step 4.
-
-
Washing: Once coupling is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
Safety Warning: This procedure involves anhydrous Hydrogen Fluoride (HF), which is extremely toxic and corrosive. It must be performed by trained personnel in a specialized, HF-resistant apparatus and fume hood.
-
Preparation: Thoroughly dry the final peptide-resin under vacuum.
-
Cleavage Reaction:
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add a scavenger such as anisole (1.0 mL per gram of resin).
-
Cool the vessel in a dry ice/acetone bath.
-
Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a vacuum.
-
-
Peptide Precipitation and Washing:
-
Wash the residue with cold diethyl ether to remove the scavenger and cleaved protecting groups.
-
Collect the precipitated crude peptide by filtration or centrifugation.
-
Repeat the ether wash several times.
-
Dry the crude peptide under vacuum.
-
Peptide Purification
The crude peptide is purified by RP-HPLC.
-
Dissolution: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
-
Chromatography:
-
Use a C18 column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile at 210-220 nm.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peptide peak and analyze their purity by analytical HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Visualizations
Boc-SPPS Workflow for Incorporating Boc-Aad(OBzl)-OH
Caption: Workflow for Boc-SPPS incorporation of Boc-Aad(OBzl)-OH.
L-α-aminoadipic Acid as an NMDA Receptor Antagonist
L-α-aminoadipic acid is a competitive antagonist at the glutamate binding site on the NMDA receptor. By blocking this site, it prevents receptor activation by glutamate, thereby inhibiting the influx of Ca²⁺ ions. This mechanism is relevant in the context of excitotoxicity, where excessive NMDA receptor activation can lead to neuronal damage.[8]
Caption: Antagonistic action of L-α-aminoadipic acid on the NMDA receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of the Boc Group in (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from (S)-2-((tert-butoxycarbonyl)amino)hexanedioic acid. The Boc group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile cleavage under acidic conditions.[1][]
The deprotection proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbamate oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[3][4] To prevent unwanted side reactions from the reactive tert-butyl cation, scavengers can be employed.[5][6]
This guide offers a selection of commonly employed deprotection methods, complete with quantitative data summaries and step-by-step protocols.
Data Presentation: Comparison of Boc Deprotection Methods
The following table summarizes common conditions for the deprotection of the Boc group from amino acids. While yields are consistently high, the choice of reagent and solvent can be critical to avoid side reactions and ensure compatibility with other functional groups.
| Method | Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Reported Yield | Key Considerations & Scavengers |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 hours | >95% | A 1:1 mixture of TFA and DCM is common. Scavengers like anisole or thioanisole can be used to trap the tert-butyl cation. |
| 2 | Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature | 30 min - 3 hours | High | A 4M solution of HCl in dioxane is frequently used and offers good selectivity.[1] |
| 3 | Hydrochloric Acid (HCl) | Methanol (MeOH) | Room Temperature | < 3 hours | High | A 0.1M solution of HCl in methanol is an effective alternative. |
| 4 | Trimethylsilyl triflate (TMSOTf) | Dichloromethane (DCM) | Not Specified | Not Specified | Not Specified | Used in the presence of lutidine for mild deprotection.[7][8] |
| 5 | Aluminum Chloride (AlCl₃) | Not Specified | Not Specified | Not Specified | Not Specified | Allows for selective cleavage of the N-Boc group in the presence of other protecting groups.[5][6] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and widely used method for the complete and rapid removal of Boc protecting groups.[1]
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method provides a milder alternative to TFA and can offer better selectivity in the presence of other acid-labile groups.[1][5]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve this compound in anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes to 3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Visualizations
Boc Deprotection Mechanism
The following diagram illustrates the acid-catalyzed deprotection of a Boc-protected amine.
Caption: Acid-catalyzed removal of the Boc protecting group.
Experimental Workflow for Boc Deprotection
This diagram outlines the general experimental steps for the deprotection of a Boc-protected amino acid.
Caption: A typical workflow for Boc group deprotection.
References
- 1. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid as a linker in bioconjugation.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The strategic implementation of linkers in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), is a critical determinant of therapeutic efficacy and safety. (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, also known as N-Boc-L-glutamic acid, serves as a valuable building block for the synthesis of advanced linker systems. Its incorporation, primarily as part of a larger peptide linker, can significantly enhance the stability and performance of bioconjugates.
One of the primary applications of this glutamic acid derivative is in the construction of enzyme-cleavable peptide linkers. Research has shown that including a glutamic acid residue in a dipeptide linker, such as the widely used valine-citrulline (VCit), can improve the linker's stability in plasma. For instance, the tripeptide linker glutamic acid-valine-citrulline (EVCit) has demonstrated significantly enhanced stability in mouse plasma compared to the conventional VCit linker.[1][2][3] This improved stability prevents the premature release of the cytotoxic payload in circulation, thereby reducing off-target toxicity and potentially widening the therapeutic window.[1][2][3]
The Boc (tert-Butoxycarbonyl) protecting group on the alpha-amino group of the glutamic acid is instrumental in the stepwise synthesis of these complex linker-payload constructs. The Boc group is stable under various reaction conditions but can be readily removed under acidic conditions, allowing for the controlled elongation of the peptide chain. This orthogonal protection strategy is a cornerstone of solid-phase peptide synthesis (SPPS), a common method for assembling peptide linkers.
The carboxylic acid side chain of the glutamic acid residue also offers opportunities for further modification or can contribute to the overall hydrophilicity of the linker, which can be beneficial for the solubility and pharmacokinetic properties of the resulting ADC.
Data Presentation
The following tables summarize quantitative data comparing the stability and efficacy of ADCs functionalized with a glutamic acid-containing linker (EVCit) versus a standard dipeptide linker (VCit).
Table 1: In Vitro Plasma Stability of Linker-Payload Conjugates
| Linker Type | Plasma Source | Half-life (t½) | Reference |
| VCit | Mouse | ~2 days | [4] |
| EVCit | Mouse | >12 days | [4] |
| VCit | Human | Stable | [1][5] |
| EVCit | Human | Stable | [1][5] |
Table 2: In Vivo Efficacy of Anti-HER2 ADCs in a Xenograft Mouse Model
| ADC Linker | Dosage | Tumor Growth Inhibition | Reference |
| VCit-MMAF | 3 mg/kg | Partial | [1] |
| EVCit-MMAF | 3 mg/kg | Complete Remission | [1] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a glutamic acid-containing linker-payload and its conjugation to an antibody.
Protocol 1: Solid-Phase Synthesis of EVCit-PABC-MMAE Linker-Payload
This protocol describes the synthesis of a glutamic acid-valine-citrulline (EVCit) peptide linker attached to a p-aminobenzyl alcohol (PABC) self-immolative spacer and the cytotoxic payload Monomethyl Auristatin E (MMAE). The synthesis is performed on a solid support resin using Boc-based chemistry.
Materials:
-
Rink Amide resin
-
Boc-L-Citrulline (Boc-Cit-OH)
-
Boc-L-Valine (Boc-Val-OH)
-
Boc-L-Glutamic acid (Boc-Glu-OH)
-
PABC-PNP (p-nitrophenyl carbonate of p-aminobenzyl alcohol)
-
MMAE (Monomethyl Auristatin E)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling (Citrulline):
-
Deprotect the Fmoc group on the resin using 20% piperidine in DMF.
-
Activate Boc-Cit-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (Valine):
-
Deprotect the Boc group of the resin-bound citrulline using 50% TFA in DCM.
-
Neutralize the resin with 10% DIPEA in DMF.
-
Activate Boc-Val-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the activated amino acid to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Third Amino Acid Coupling (Glutamic Acid):
-
Deprotect the Boc group of the resin-bound valine using 50% TFA in DCM.
-
Neutralize the resin with 10% DIPEA in DMF.
-
Activate Boc-Glu-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the activated amino acid to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
PABC Spacer and Payload Attachment:
-
Deprotect the final Boc group using 50% TFA in DCM.
-
Neutralize the resin.
-
React the N-terminal amine with PABC-PNP in the presence of DIPEA.
-
Couple MMAE to the PABC-functionalized peptide on-resin.
-
-
Cleavage and Purification:
-
Cleave the linker-payload from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Precipitate the crude product in cold diethyl ether.
-
Purify the EVCit-PABC-MMAE construct by reverse-phase HPLC.
-
Protocol 2: Conjugation of EVCit-PABC-MMAE to a Monoclonal Antibody
This protocol describes the conjugation of the synthesized linker-payload to a monoclonal antibody (mAb) via cysteine residues.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in Phosphate Buffered Saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
EVCit-PABC-MMAE with a maleimide handle
-
Deionized water
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
To the mAb solution in PBS, add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Conjugation Reaction:
-
Immediately add a 5-fold molar excess of the maleimide-functionalized EVCit-PABC-MMAE (dissolved in DMSO) to the reduced antibody solution.
-
Gently mix and incubate at room temperature for 1 hour.
-
-
Quenching:
-
Add N-acetylcysteine to a final concentration of 1 mM to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the resulting ADC using a SEC column to remove unconjugated linker-payload and other small molecules.
-
Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC) and SEC.
-
Visualizations
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Boc-L-α-aminoadipic Acid in Peptide-Based Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-α-aminoadipic acid (Boc-L-Aad-OH) is a non-proteinogenic amino acid derivative that serves as a valuable building block in the synthesis of modified and complex peptides for therapeutic applications.[1] Its unique structure, featuring a six-carbon backbone with two carboxylic acid moieties, offers opportunities to create peptides with novel functionalities. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group ensures its compatibility with standard Boc-based solid-phase peptide synthesis (SPPS), allowing for its controlled incorporation into peptide chains.[1][2] This document provides detailed application notes and experimental protocols for the utilization of Boc-L-α-aminoadipic acid in peptide-based drug development.
Key Applications in Peptide-Based Drug Development
The incorporation of L-α-aminoadipic acid into peptides can significantly influence their biological activity and pharmacokinetic properties. Key applications include:
-
Introduction of Negative Charge and Polarity: The additional carboxylic acid group on the side chain increases the overall negative charge and polarity of the peptide, which can modulate solubility, receptor binding, and enzymatic stability.
-
Chelating Agent: The dicarboxylic nature of the aminoadipic acid residue can be exploited for the chelation of metal ions, making it a useful component in the design of diagnostic and therapeutic radiopharmaceuticals.[3]
-
Bifunctional Linker: The side-chain carboxyl group provides a handle for further chemical modifications, such as the attachment of imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains to improve pharmacokinetic profiles.
-
Modulation of Peptide Conformation: The longer side chain of aminoadipic acid compared to aspartic or glutamic acid can influence the secondary structure of peptides, potentially leading to enhanced biological activity or stability.[4]
-
Metabolic Modulation: α-Aminoadipic acid has been identified as a modulator of glucose homeostasis and a potential therapeutic agent for obesity and type 2 diabetes.[5] It has been shown to activate the β3-adrenergic receptor signaling pathway, leading to increased energy expenditure and lipolysis.[5] Peptides incorporating this residue could be designed as targeted therapeutics for metabolic disorders.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of Boc-L-α-aminoadipic acid is presented in Table 1.
| Property | Value |
| Synonyms | Boc-L-Aad-OH, Boc-L-2-aminohexanedioic acid |
| CAS Number | 77302-72-8 |
| Molecular Formula | C11H19NO6 |
| Molecular Weight | 261.3 g/mol |
| Appearance | White powder |
| Melting Point | 123 - 127 °C |
| Optical Rotation | [a]20D = -9 ± 2 ° (c=1 in AcOH) |
| Purity | ≥ 99% (HPLC) |
| Storage Conditions | 0 - 8 °C |
Data sourced from Chem-Impex.[1]
Experimental Protocols
The following protocols outline the general procedures for the incorporation of Boc-L-α-aminoadipic acid into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS).
Side-Chain Protection Strategy
To prevent side reactions during peptide synthesis, the δ-carboxyl group of Boc-L-α-aminoadipic acid must be protected. A common strategy in Boc-SPPS is the use of a benzyl-based protecting group, such as a benzyl ester (OBzl).[1] This protecting group is stable to the mildly acidic conditions used for the removal of the Nα-Boc group but is cleaved by strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage of the peptide from the resin.[6] Therefore, for the following protocols, we will consider the use of Boc-L-Aad(OBzl)-OH .
Protocol 1: Manual Boc-SPPS Cycle for Incorporation of Boc-L-Aad(OBzl)-OH
This protocol describes a single cycle for the incorporation of Boc-L-Aad(OBzl)-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
Boc-L-Aad(OBzl)-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel. Drain the DCM.
-
Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[7]
-
Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes.
-
Drain and repeat the neutralization step once more.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Activation: In a separate vial, dissolve Boc-L-Aad(OBzl)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF. Cool to 0°C. Add DCC (3 equivalents) and allow activation to proceed for 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will form. Alternatively, use HBTU (3 equivalents) and DIEA (6 equivalents) for activation.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. A negative test (colorless beads) indicates complete coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., p-cresol, anisole)
-
Cold diethyl ether
-
Glacial acetic acid
-
Lyophilizer
Procedure:
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.
-
Preparation: Dry the final peptide-resin thoroughly under vacuum.
-
HF Cleavage:
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add appropriate scavengers (e.g., p-cresol) to the vessel.
-
Cool the vessel in a dry ice/acetone bath.
-
Carefully distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.[7]
-
-
HF Evaporation: Evaporate the HF under a vacuum.
-
Peptide Precipitation and Washing:
-
Wash the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge and decant the ether. Repeat the washing step.
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in a suitable solvent (e.g., 10% aqueous acetic acid).
-
Filter to remove any insoluble material.
-
Lyophilize the solution to obtain the crude peptide powder.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
References
- 1. peptide.com [peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Role of peptide backbone conformation on biological activity of chemotactic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminoadipic acid protects against obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
Application Notes and Protocols for the Characterization of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the characterization of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols and data presented herein are intended to facilitate the quality control and structural verification of this compound in research and drug development settings.
This compound is a derivative of α-aminoadipic acid, a six-carbon dicarboxylic amino acid. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group makes it a valuable building block in peptide synthesis and medicinal chemistry. Accurate characterization is crucial to ensure its identity, purity, and stability.
Spectroscopic and Physical Data
A summary of the key physical and spectroscopic properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₆ |
| Molecular Weight | 261.27 g/mol |
| Appearance | White to off-white powder or crystals |
| CAS Number | 77302-72-8 |
NMR Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of this compound.
Disclaimer: The following NMR data are predicted values based on the chemical structure and data from similar compounds. Actual experimental values may vary depending on the solvent and instrument conditions.
¹H NMR Data
The ¹H NMR spectrum provides information about the number and chemical environment of protons in the molecule.
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| ~ 4.1 - 4.3 | Multiplet | 1H | H-2 (α-proton) |
| ~ 2.2 - 2.4 | Multiplet | 2H | H-5 |
| ~ 1.7 - 1.9 | Multiplet | 2H | H-3 |
| ~ 1.5 - 1.7 | Multiplet | 2H | H-4 |
| 1.45 | Singlet | 9H | Boc (-C(CH₃)₃) |
| ~ 5.0 - 5.5 | Broad Singlet | 1H | NH |
| > 10 | Broad Singlet | 2H | -COOH x 2 |
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) / ppm | Assignment |
| ~ 175 - 178 | C-1, C-6 (Carboxylic acids) |
| ~ 155 - 157 | Boc (C=O) |
| ~ 79 - 81 | Boc (-C (CH₃)₃) |
| ~ 52 - 55 | C-2 (α-carbon) |
| ~ 30 - 33 | C-5 |
| ~ 28.3 | Boc (-C(CH₃ )₃) |
| ~ 27 - 29 | C-3 |
| ~ 21 - 23 | C-4 |
Mass Spectrometric Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Predicted Mass Spectrometry Data
| m/z | Ion |
| 262.1234 | [M+H]⁺ |
| 284.1053 | [M+Na]⁺ |
| 206.0812 | [M-C₄H₉+H]⁺ (Loss of tert-butyl group) |
| 162.0917 | [M-Boc+H]⁺ (Loss of Boc group) |
Experimental Protocols
Detailed protocols for the NMR and mass spectrometry analysis of this compound are provided below.
NMR Spectroscopy Protocol
4.1.1. Sample Preparation
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃). The choice of solvent may depend on the solubility of the compound and the desired resolution of exchangeable protons (e.g., -NH, -COOH).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
4.1.2. Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum (e.g., at 400 MHz) with an appropriate number of scans (typically 16-64).
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz) with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).
4.1.3. Data Processing
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Apply baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
4.2.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system for ESI-MS, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
4.2.2. Instrument Setup and Data Acquisition
-
Set up the ESI-MS instrument in positive ion mode.
-
Optimize the ion source parameters (e.g., capillary voltage, cone voltage, source temperature, and gas flow rates).
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over an appropriate m/z range (e.g., 100-500).
4.2.3. Data Analysis
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).
-
Compare the observed m/z with the calculated exact mass of the compound.
-
Analyze the fragmentation pattern to further confirm the structure.
Visualizations
The following diagrams illustrate the workflow for the characterization of this compound and the logical relationship of the analytical data.
Caption: Experimental Workflow for Characterization.
Caption: Logical Relationship of Analytical Data.
Application Note and Protocols for HPLC Purification of Peptides Containing (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid (Boc-L-α-Aminoadipic acid), into peptide sequences is a critical strategy in modern drug discovery for enhancing therapeutic properties like stability, potency, and selectivity. The bulky and hydrophobic nature of the tert-Butoxycarbonyl (Boc) protecting group, however, presents a unique challenge for the purification of these synthetic peptides.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides, separating molecules based on their hydrophobicity.[2][3]
This document provides detailed application notes and protocols for the successful purification of peptides containing this compound using RP-HPLC. The methodologies cover analytical method development and scale-up to preparative purification.
Pre-Purification and Sample Preparation
Following solid-phase peptide synthesis (SPPS), the crude peptide must be cleaved from the resin and deprotected.[4] This process yields the target peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from cleaved protecting groups.[2]
Cleavage and Deprotection Protocol
A standard cleavage cocktail for peptides synthesized using Fmoc chemistry is a mixture of trifluoroacetic acid (TFA), water, and scavengers.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)[5]
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Protocol:
-
Wash the dried peptide-resin with dichloromethane (DCM).[6]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[6]
-
Gently agitate the mixture at room temperature for 2-3 hours.[6]
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[5]
-
Centrifuge the suspension to pellet the peptide.[6]
-
Decant the ether, wash the peptide pellet again with cold ether, and dry the crude peptide under vacuum.[6]
Sample Preparation for HPLC
Protocol:
-
Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent. Mobile Phase A (see section 2.2) is ideal, but for less soluble peptides, a small amount of a stronger solvent like dimethyl sulfoxide (DMSO) can be used, followed by dilution with Mobile Phase A.[6]
-
Filter the dissolved sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]
Analytical RP-HPLC: Method Development
Before scaling up to preparative purification, it is crucial to optimize the separation on an analytical column.[7] The goal is to achieve baseline separation of the target peptide from its major impurities.
HPLC System and Column
-
HPLC System: An analytical HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is the standard choice for peptide purification.[2]
Mobile Phases
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[7]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[7]
TFA acts as an ion-pairing agent to improve peak shape and resolution.[7][10]
Initial Scouting Gradient
To determine the approximate elution time of the peptide, a broad screening gradient is recommended.
Protocol:
-
Inject a small amount of the prepared crude peptide sample.
-
Run a linear gradient from 10% to 70% Mobile Phase B over 45 minutes.
-
Monitor the elution profile at 210-220 nm, which is optimal for detecting the peptide bond.[2][4]
Gradient Optimization
Once the approximate elution concentration of Mobile Phase B is known, the gradient can be optimized to improve resolution. A shallower gradient is generally used for better separation of closely eluting impurities.[7]
Protocol:
-
Based on the scouting run, design a new gradient that is shallower around the elution point of the target peptide. For example, if the peptide elutes at 40% B, a new gradient could be 30-50% B over 20-30 minutes.
-
Adjust the gradient slope (e.g., %B/min) to maximize the resolution between the target peptide and adjacent impurity peaks.
Data Presentation: Gradient Optimization
| Gradient (%B in 20 min) | Target Peptide Retention Time (min) | Resolution (Target vs. Key Impurity) | Purity by Area % |
| 20 - 60% | 12.5 | 1.2 | 85% |
| 30 - 50% | 15.2 | 1.8 | 92% |
| 35 - 45% | 18.1 | 2.1 | 96% |
Preparative RP-HPLC: Scale-Up and Purification
After optimizing the separation at the analytical scale, the method can be scaled up to a preparative column for purification of larger quantities.
Preparative System and Column
-
HPLC System: A preparative HPLC system with a higher flow rate capacity and a fraction collector.
-
Column: A preparative column with the same stationary phase chemistry (e.g., C18) as the analytical column.[7]
-
Typical Dimensions: 21.2 x 250 mm or 50 x 250 mm
-
Scaling Up the Method
The gradient and flow rate need to be adjusted for the larger column dimensions.
Flow Rate Adjustment: The flow rate is scaled based on the cross-sectional area of the columns: New Flow Rate = Old Flow Rate × (New Column Diameter / Old Column Diameter)²
Gradient Time Adjustment: The gradient time should be kept proportional to the column volume to maintain similar separation.
Preparative Purification Protocol
Protocol:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Dissolve the crude peptide in Mobile Phase A at a concentration determined by loading studies (typically starting with 1-2 mg per mL of column volume).[11]
-
Inject the sample onto the column. A concentration step at a low percentage of Mobile Phase B (e.g., 5-10%) for a few minutes can help focus the sample at the column inlet.
-
Run the optimized preparative gradient.
-
Collect fractions as the target peptide elutes.
-
Analyze the purity of each fraction using the optimized analytical HPLC method.
-
Pool the fractions that meet the desired purity level.[7]
Post-Purification Processing
Protocol:
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a white, fluffy powder.[7]
-
Store the lyophilized peptide at -20°C or -80°C for long-term stability.[5]
Data Presentation: Preparative Purification Summary
| Parameter | Value |
| Column | C18, 10 µm, 300 Å, 50 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 40 mL/min |
| Gradient | 35-45% B in 30 minutes |
| Crude Peptide Load | 200 mg |
| Yield of Purified Peptide | 95 mg |
| Purity (by analytical HPLC) | >98% |
Visualizing the Workflow and Logic
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. renyi.hu [renyi.hu]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. pharmtech.com [pharmtech.com]
Application Notes and Protocols for Site-Specific Protein Modification Using (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, a protected form of L-glutamic acid commonly known as Boc-L-glutamic acid γ-tert-butyl ester (Boc-Glu(OtBu)-OH), for the creation of modified proteins. This non-canonical amino acid (ncAA) serves as a valuable tool for introducing a latent reactive handle into a protein's structure, enabling a wide range of subsequent site-specific modifications.
The dual protecting groups, the tert-butoxycarbonyl (Boc) group on the α-amine and the tert-butyl (tBu) ester on the γ-carboxyl group, allow for its efficient and controlled incorporation into proteins via both solid-phase peptide synthesis (SPPS) and advanced genetic code expansion technologies.[1][2] Following incorporation, selective deprotection of the side chain reveals a free carboxylic acid, which can be leveraged for various bioconjugation strategies.
Applications in Modified Protein Synthesis
The incorporation of Boc-Glu(OtBu)-OH into proteins opens up numerous possibilities for protein engineering and therapeutic development. The latent carboxyl group on the glutamic acid side chain, unmasked after deprotection, can serve as a versatile anchor for the site-specific attachment of a wide array of functional molecules.
Key Applications Include:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies, improving therapeutic index and reducing off-target toxicity.
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to enhance the pharmacokinetic profile and stability of therapeutic proteins.[3]
-
Fluorescent Labeling: Attachment of fluorophores for tracking protein localization and dynamics within living cells.[4][5]
-
Biophysical Probes: Introduction of probes to study protein structure, function, and interactions.
-
Cross-linking Studies: Mapping protein-protein interactions by introducing cross-linking agents at specific sites.[5]
-
Mimicking Post-Translational Modifications: The carboxylate side chain can be modified to mimic natural post-translational modifications (PTMs) like phosphorylation, aiding in the study of cellular signaling pathways.[6][7]
Experimental Workflows and Logical Relationships
The overall workflow for utilizing Boc-Glu(OtBu)-OH for protein modification involves several key stages, from the incorporation of the protected amino acid to the final conjugation of a molecule of interest.
Caption: Workflow for site-specific protein modification using Boc-Glu(OtBu)-OH.
Experimental Protocols
Protocol 1: Incorporation of Boc-Glu(OtBu)-OH via Genetic Code Expansion
This protocol outlines the general steps for the site-specific incorporation of Boc-Glu(OtBu)-OH into a target protein expressed in E. coli using an evolved aminoacyl-tRNA synthetase (aaRS)/tRNA pair. This methodology is analogous to the well-established incorporation of Nε-Boc-L-lysine.[8][9]
Materials:
-
This compound (Boc-Glu(OtBu)-OH)
-
Evolved orthogonal aaRS and tRNA Pyl pair specific for Boc-Glu(OtBu)-OH (requires development or sourcing)
-
Expression vector containing the gene of interest with a TAG amber codon at the desired modification site
-
Plasmid encoding the orthogonal aaRS-tRNA pair
-
E. coli expression strain (e.g., DH10B)
-
LB medium and appropriate antibiotics
-
IPTG for induction
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the plasmid encoding the orthogonal aaRS/tRNA pair.
-
Culture Growth: Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Expression Culture: Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induction: Add Boc-Glu(OtBu)-OH to a final concentration of 1-5 mM. Induce protein expression with IPTG (final concentration 0.1-1 mM).
-
Incubation: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).
-
Protein Purification: Purify the protein of interest using an appropriate affinity tag (e.g., His-tag) and chromatography.
-
Verification: Confirm the incorporation of Boc-Glu(OtBu)-OH by mass spectrometry. The mass of the modified protein will be increased by the mass of the incorporated amino acid minus water.
Protocol 2: Selective Deprotection of the Glutamic Acid Side Chain
This protocol describes the selective removal of the tert-butyl ester from the incorporated glutamic acid side chain, exposing the free carboxyl group, while keeping the protein backbone intact.[2][10][11]
Materials:
-
Purified protein containing Boc-Glu(OtBu)-OH
-
Trifluoroacetic acid (TFA)
-
Deprotection buffer (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Dialysis or desalting column
Procedure:
-
Reaction Setup: Lyophilize the purified protein to dryness.
-
Deprotection: Resuspend the protein in the deprotection buffer. The concentration of TFA may need to be optimized to ensure selective removal of the tert-butyl group without cleaving the Boc group on the N-terminus if it is still present from SPPS or if selective deprotection is desired. Incubate the reaction on ice for 1-2 hours.
-
Quenching: Quench the reaction by diluting the sample with a large volume of cold water or buffer.
-
Buffer Exchange: Immediately remove the TFA by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
Verification: Confirm the removal of the tert-butyl group by mass spectrometry. The mass of the protein will decrease by the mass of the tert-butyl group.
Protocol 3: Bioconjugation to the Deprotected Glutamic Acid Side Chain
This protocol details the conjugation of an amine-containing molecule to the newly exposed carboxyl group on the glutamic acid side chain using carbodiimide chemistry.
Materials:
-
Deprotected protein with a free glutamic acid side chain
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing molecule of interest (e.g., fluorescent dye, drug)
-
Conjugation buffer (e.g., MES or PBS, pH 6.0-7.5)
Procedure:
-
Activation: Dissolve the deprotected protein in the conjugation buffer. Add a 10-50 fold molar excess of EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
Conjugation: Add the amine-containing molecule of interest to the reaction mixture (typically at a 5-20 fold molar excess over the protein).
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any remaining activated carboxyl groups.
-
Purification: Purify the final conjugated protein from excess reagents and unconjugated molecules using size-exclusion chromatography, dialysis, or affinity chromatography.
-
Characterization: Characterize the final conjugate by SDS-PAGE, mass spectrometry, and functional assays.
Quantitative Data Presentation
The efficiency of each step in the workflow is crucial for the overall yield of the final modified protein. The following tables provide representative quantitative data for key stages of the process.
Table 1: Incorporation Efficiency of Boc-Glu(OtBu)-OH
| Expression System | Orthogonal Pair | ncAA Concentration (mM) | Protein Yield (mg/L) | Incorporation Fidelity (%) | Reference |
| E. coli | Evolved PylRS/tRNA | 1 | 10-50 | >95 | [12],[13] |
| E. coli | Evolved TyrRS/tRNA | 1 | 5-30 | >98 | [14] |
| Cell-Free | PURE System | 0.5 | 0.5-1.5 | >99 | [15],[16] |
| Mammalian (HEK293T) | Evolved PylRS/tRNA | 0.5 | 1-5 | >95 | [3] |
Note: Data are illustrative and based on typical results for similar non-canonical amino acids. Optimal conditions and yields may vary.
Table 2: Deprotection and Conjugation Efficiency
| Step | Reagent | Reaction Time (hours) | Efficiency (%) | Analytical Method | Reference |
| Side-Chain Deprotection | 95% TFA | 1-2 | >90 | Mass Spectrometry | [10],[2] |
| Bioconjugation | EDC/NHS | 2-4 | 70-90 | SDS-PAGE, Mass Spectrometry | [17] |
Signaling Pathway Visualization
The modification of glutamic acid residues can be particularly relevant in the study of signaling pathways where protein-protein interactions are mediated by charged residues. For example, glutamic acid is a key excitatory neurotransmitter, and its modification in receptors could modulate neuronal signaling.[18] Additionally, mimicking phosphorylation by introducing a negatively charged group can be used to study kinase signaling pathways.
Caption: A generic signaling pathway initiated by ligand binding to a receptor.
By incorporating Boc-Glu(OtBu)-OH at a specific site within the receptor's binding pocket or an allosteric site, researchers can, after deprotection and further modification, investigate the role of that specific glutamic acid residue in ligand binding, receptor activation, and downstream signaling. This allows for a precise dissection of molecular interactions that are critical for cellular communication and function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. coledeforest.com [coledeforest.com]
- 6. Protein Modifications and Their Biological Impact - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 7. Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 12. Diverse protein manipulations with genetically encoded glutamic acid benzyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broadening the toolkit for quantitatively evaluating noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput aminoacyl-tRNA synthetase engineering for genetic code expansion in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-Free Protein Synthesis: A Promising Option for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-Free Protein Synthesis: Applications Come of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of peptides and proteins with site-specific glutamate arginylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glutamic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid in Medicinal Chemistry
Introduction
(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, also known as Boc-L-α-aminoadipic acid, is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of peptidomimetics and other complex organic molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the α-amino group allows for selective chemical transformations at other reactive sites of the molecule. This application note focuses on its critical role in the development of potent inhibitors of Prostate-Specific Membrane Antigen (PSMA), a well-established target for the imaging and treatment of prostate cancer.
Key Applications
The primary application of this compound in medicinal chemistry is as a key component in the synthesis of glutamate-urea-lysine (EUK) and related peptidomimetic scaffolds.[1][2] These molecules are designed to mimic the natural substrates of PSMA, thereby acting as high-affinity inhibitors.
-
Prostate-Specific Membrane Antigen (PSMA) Inhibitors: this compound provides the glutamate pharmacophore essential for binding to the active site of PSMA. The synthesis of urea-based inhibitors often involves the coupling of this building block with a lysine derivative to form the characteristic glutamate-urea-lysine backbone.[2][3][4] These inhibitors are widely used in the development of radiolabeled imaging agents (e.g., for PET/SPECT) and therapeutic agents for prostate cancer.[1][5]
-
Peptide Synthesis: As a protected amino acid, it is used in solid-phase peptide synthesis (SPPS) to introduce an L-α-aminoadipic acid residue into a peptide sequence. The Boc protecting group is stable under basic conditions used for Fmoc deprotection, allowing for orthogonal protection strategies. However, the Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[6][7]
-
Structure-Activity Relationship (SAR) Studies: The versatility of this compound allows for systematic modifications of the glutamate-urea-lysine scaffold. Researchers can introduce various functional groups to probe the binding interactions with the target enzyme and optimize properties such as potency, selectivity, and pharmacokinetic profiles.
Quantitative Data of PSMA Inhibitors Derived from this compound
The following table summarizes the inhibitory potency of representative PSMA inhibitors synthesized using this compound as a building block.
| Compound ID | Structure | Target | Assay Type | Ki (nM) | Kd (nM) | Reference |
| MIP-1072 | (S)-2-(3-((S)-1-carboxy-5-(4–iodobenzylamino)pentyl)ureido)pentanedioic acid | PSMA | NAALADase Inhibition | 4.6 ± 1.6 | 3.8 ± 1.3 | [8] |
| MIP-1095 | (S)-2-(3-((S)-1-carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid | PSMA | NAALADase Inhibition | 0.24 ± 0.14 | 0.81 ± 0.39 | [8] |
| PSMA-11 | Glu-urea-Lys(Ahx)-HBED-CC | PSMA | Competitive Binding | - | 12.0 ± 1.9 | [1] |
| PSMA I&T | DOTAGA-conjugated glutamate-urea-lysine derivative | PSMA | Competitive Binding | IC50: 2.3 ± 0.4 | - | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Glutamate-Urea-Lysine (EUK) Peptidomimetic
This protocol describes a general method for the manual solid-phase synthesis of a glutamate-urea-lysine peptidomimetic using Boc chemistry.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Lys(Alloc)-OH
-
This compound (Boc-L-α-aminoadipic acid)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Triphosgene
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Loading: Swell 2-CTC resin in DCM. Add Fmoc-Lys(Alloc)-OH and DIPEA. Agitate the mixture for 2 hours at room temperature. Cap any remaining active sites on the resin with a solution of DCM/MeOH/DIPEA. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Urea Formation:
-
In a separate flask, dissolve Boc-L-α-aminoadipic acid in anhydrous DCM and cool to 0°C.
-
Add triphosgene and DIPEA to the solution to form the isocyanate intermediate.
-
Add the resin with the free lysine amine to the isocyanate solution and allow it to react to form the urea linkage.
-
-
Final Deprotection and Cleavage:
-
Wash the resin with DCM.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product in cold diethyl ether.
-
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow for EUK Synthesis
Caption: Solid-phase synthesis workflow for a glutamate-urea-lysine (EUK) peptidomimetic.
Protocol 2: NAALADase Inhibition Assay
This protocol outlines a biochemical assay to determine the inhibitory potency (Ki) of compounds against PSMA (NAALADase) activity.[8]
Materials:
-
LNCaP cell lysate (as a source of PSMA)
-
³H-N-acetylaspartylglutamate (³H-NAAG) (substrate)
-
Test compounds (potential inhibitors)
-
Tris-HCl buffer (50 mM, pH 7.4) containing 20 mM CoCl₂ and 32 mM NaCl
-
AG 50W-X4 cation exchange resin
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine LNCaP cell lysate, varying concentrations of the test compound, and the Tris-HCl buffer.
-
Initiate Reaction: Add ³H-NAAG to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding an equal volume of cold 0.25 M KH₂PO₄.
-
Separation of Product: Apply the reaction mixture to a pre-equilibrated AG 50W-X4 cation exchange column to separate the product (³H-glutamate) from the unreacted substrate.
-
Elution and Quantification: Elute the ³H-glutamate from the column and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the Ki value using appropriate software.
NAALADase Inhibition Assay Workflow
Caption: Workflow for the NAALADase biochemical inhibition assay.
Signaling Pathway
PSMA-Mediated Signaling in Prostate Cancer
PSMA is not only a biomarker but also a functional contributor to prostate cancer progression. Its enzymatic activity, which cleaves glutamated folates to release glutamate, can activate downstream signaling pathways that promote cell survival and proliferation. One of the key pathways activated by PSMA-mediated glutamate signaling is the PI3K-AKT pathway.[9][10] Furthermore, PSMA expression can lead to a shift from MAPK signaling to PI3K-AKT signaling, promoting a more aggressive tumor phenotype.[11][12]
PSMA Signaling Pathway Diagram
Caption: PSMA signaling pathway in prostate cancer, highlighting the shift from MAPK to PI3K-AKT signaling.
References
- 1. Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Design, synthesis and biological evaluation of a novel PSMA–PI3K small molecule drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions Involving Boc-L-α-Aminoadipic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids, such as L-α-aminoadipic acid (Aad), into peptide structures is a key strategy in drug discovery and development for creating peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. The tert-butyloxycarbonyl (Boc) protection strategy for solid-phase peptide synthesis (SPPS) is a robust and well-established method suitable for the inclusion of such residues. Boc-L-α-aminoadipic acid, a dicarboxylic amino acid, presents a unique challenge due to the presence of a side-chain carboxyl group that requires an orthogonal protection strategy to ensure selective peptide bond formation at the α-amino group.
These application notes provide a detailed experimental workflow for the successful coupling of Boc-L-α-aminoadipic acid in solid-phase peptide synthesis. This document outlines the necessary side-chain protection, recommended coupling protocols, methods for monitoring reaction efficiency, and purification of the final peptide product.
Core Principles: Orthogonal Protection in Boc-SPPS
The successful incorporation of Boc-L-α-aminoadipic acid hinges on an orthogonal protection scheme. In the context of Boc-SPPS, the α-amino group is temporarily protected by the acid-labile Boc group, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA). The side-chain carboxyl group of the aminoadipic acid residue must be protected by a group that is stable to these conditions but can be removed during the final cleavage step, typically with a stronger acid like hydrogen fluoride (HF).[1]
A common and effective strategy is the use of a benzyl (Bzl) ester to protect the side-chain carboxyl group. This results in the use of Boc-L-α-aminoadipic acid(δ-OBzl) as the building block for synthesis.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly when dealing with sterically hindered or complex amino acids. The following table summarizes the characteristics of commonly used coupling reagents in Boc-SPPS.
| Coupling Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Key Advantages & Considerations |
| HATU | Uronium Salt | Very High | Very Low | Fast reaction times, high purity, excellent for difficult couplings. Higher cost. |
| HBTU | Uronium Salt | High | Low | Efficient, good solubility, widely used. Can cap the N-terminus if used in excess. |
| PyBOP | Phosphonium Salt | High | Low | Efficient and avoids the toxic byproduct HMPA. Solutions in DMF have moderate stability. |
| DIC/HOBt | Carbodiimide | Moderate | Low (with HOBt) | Cost-effective, soluble urea byproduct. Slower reaction times compared to onium salts. |
| EDC/HOBt | Carbodiimide | Moderate | Low (with HOBt) | Water-soluble reagent and byproduct, facilitating easier removal. Can be less efficient for sterically hindered couplings. |
Note: Quantitative yields are sequence-dependent. The data presented are representative for standard couplings and may vary for sequences containing Boc-L-α-aminoadipic acid.
Experimental Protocols
The following protocols outline the key steps for the incorporation of Boc-L-α-aminoadipic acid(δ-OBzl) into a peptide sequence using manual Boc-SPPS.
Protocol 1: Standard Boc-SPPS Cycle
This protocol details a single cycle of deprotection, neutralization, and coupling on a solid support (e.g., Merrifield or MBHA resin).[2]
1. Resin Swelling:
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (3x), and N,N-dimethylformamide (DMF) (3x).
3. Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF to the resin.
-
Agitate for 2 minutes and drain. Repeat this step.
-
Wash the resin with DMF (5x).
4. Coupling of Boc-L-α-Aminoadipic Acid(δ-OBzl):
-
Proceed to Protocol 2 for the coupling step.
Protocol 2: Coupling with HATU
This protocol is recommended for achieving high efficiency, especially for potentially challenging couplings.
1. Pre-activation:
-
In a separate vessel, dissolve Boc-L-α-aminoadipic acid(δ-OBzl) (3 equivalents relative to resin loading) and HATU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
2. Coupling Reaction:
-
Add the activated amino acid solution to the neutralized resin from Protocol 1.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction progress (see Protocol 3).
3. Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next Boc deprotection cycle.
Protocol 3: Monitoring Coupling Efficiency (Kaiser Test)
The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin.
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) and wash with ethanol.
-
Add 2-3 drops of each Reagent A, B, and C.
-
Heat at 100°C for 5 minutes.
-
Interpretation:
-
Intense blue beads: Incomplete coupling (free primary amines present). Recouple the amino acid.
-
Colorless/Yellow beads: Complete coupling.
-
Protocol 4: Final Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin and removing the side-chain protecting groups, including the benzyl group from the aminoadipic acid side chain.
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized apparatus.
1. Preparation:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in an HF-resistant reaction vessel (e.g., Kel-F).
-
Add a scavenger mixture, such as anisole, to trap reactive cations generated during cleavage.
2. HF Cleavage:
-
Cool the reaction vessel to 0°C.
-
Carefully distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF by vacuum distillation.
3. Peptide Precipitation and Washing:
-
Wash the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration or centrifugation.
Protocol 5: Peptide Purification and Analysis
1. Purification:
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.
-
Collect fractions and analyze for purity.
2. Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.
Mandatory Visualizations
References
Troubleshooting & Optimization
Common side reactions during the deprotection of Boc-protected amino acids.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding side reactions encountered during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection, and why do side reactions occur?
A1: The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA). The acid protonates the carbamate oxygen, leading to the cleavage of the C-O bond. This generates a stable tert-butyl cation and a carbamic acid, which then decomposes into the free amine and carbon dioxide.[1][2] The primary cause of side reactions is the highly reactive tert-butyl cation intermediate.[1][2][3] This electrophile can attack any nucleophilic sites on the deprotected molecule, leading to unwanted modifications.[1][2]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][2] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, a modification that adds 56 Da to the mass of the peptide. Methionine is also susceptible to oxidation to methionine sulfoxide (+16 Da).[1][2][4]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[1][2]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][2]
Q3: What are scavengers, and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection (cleavage) cocktail to trap reactive electrophiles, like the tert-butyl cation, before they can react with the peptide.[2][5] They are typically nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues of the substrate.[2] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[2]
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, Boc deprotection can be incomplete. This may be caused by insufficient acid strength, short reaction times, low temperatures, or steric hindrance around the Boc-protected amine.[2] Signs of incomplete deprotection include the presence of the starting material in the crude product analysis (e.g., by HPLC or LC-MS) and, in peptide synthesis, the potential for deletion sequences.[2][3]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][2]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide. For Tryptophan-containing compounds, use scavengers such as triethylsilane (TES) or triisopropylsilane (TIS). For Methionine-containing compounds, thioanisole is effective in preventing S-alkylation.[1][6] For Cysteine-containing compounds, 1,2-ethanedithiol (EDT) is a commonly used scavenger.[1][6]
Issue 2: My peptide containing Methionine shows a +16 Da mass shift.
-
Possible Cause: Oxidation of the methionine thioether to methionine sulfoxide.[1][4]
-
Solution: Use degassed solvents and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).[5] The addition of scavengers like dimethyl sulfide (DMS) or thioanisole to the cleavage cocktail can also help prevent oxidation.[1][5]
Issue 3: The deprotection reaction is sluggish or incomplete.
-
Possible Cause 1: Insufficient acid strength or concentration.
-
Possible Cause 2: Steric hindrance. Bulky groups near the Boc-protected amine can slow the reaction rate.[2]
-
Solution: A combination of a stronger acid, longer reaction time, and gentle warming may be required. It is critical to use an effective scavenger cocktail under these more forceful conditions.[2]
-
-
Possible Cause 3 (Solid-Phase Synthesis): Poor resin swelling. If the resin does not swell properly, the acid cannot efficiently access all the peptide chains.[2]
-
Solution: Ensure the resin is adequately swollen in the reaction solvent before adding the deprotection reagent.
-
Data Presentation
Table 1: Scavenger Selection Guide for Sensitive Amino Acids
| Amino Acid(s) Present | Recommended Scavenger(s) | Purpose & Notes |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | TIS and TES are highly effective carbocation scavengers. EDT is particularly effective at preventing acid-catalyzed oxidation of tryptophan.[2] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | Thioanisole is effective in preventing S-alkylation. DMS can also prevent oxidation.[1][2] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Thiophenol | EDT is a commonly used scavenger to prevent S-alkylation.[1] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys for the tert-butyl cation.[2] |
Table 2: Comparison of Common Scavenger Cocktails for Solid-Phase Peptide Synthesis
| Cocktail Name | Composition (v/v/v) | Primary Use & Key Features |
| Standard TFA/TIS/H₂O | 95:2.5:2.5 | A general-purpose and effective cocktail for many sequences.[8] |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | Used for peptides with multiple sensitive residues.[8][9] |
| For Methionine | TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w) | Specifically designed to prevent both S-alkylation and oxidation of methionine.[8] |
Experimental Protocols
Protocol 1: General Solution-Phase Boc Deprotection with Scavengers
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).[2]
-
Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).[2]
-
Deprotection: Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution at 0 °C.[10]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[10]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can be purified by precipitation from cold diethyl ether, followed by filtration or centrifugation.[2][10]
Protocol 2: General Solid-Phase Boc Deprotection and Cleavage with Scavengers
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in a reaction vessel.[3]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides with sensitive residues, a more complex cocktail like Reagent K may be necessary.[2][5]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate gently at room temperature for 2-4 hours.[2]
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.[2]
-
Precipitation: Add the combined TFA filtrate dropwise to a larger volume of cold diethyl ether (approximately 10 times the filtrate volume) while vortexing to precipitate the peptide.[2]
-
Collection & Washing: Incubate at -20°C for at least 30 minutes to maximize precipitation. Collect the peptide by centrifugation, decant the ether, and wash the pellet several times with cold ether to remove scavengers and organic impurities.[2]
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[2]
Mandatory Visualization
Caption: Boc deprotection pathway and competing side reactions.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
How to improve the yield of peptide synthesis using (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid?
Welcome to the technical support center for peptide synthesis utilizing (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, also known as Boc-Glu(OtBu)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve peptide yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low peptide yield when using Boc-Glu(OtBu)-OH?
Low peptide yield can stem from several factors throughout the solid-phase peptide synthesis (SPPS) process. The primary culprits are often incomplete deprotection of the N-terminal Boc group, inefficient coupling of the amino acid, and side reactions involving the glutamic acid side chain. A systematic approach to diagnosing the root cause is essential for effective troubleshooting.[1]
Q2: Which coupling reagents are most effective for incorporating Boc-Glu(OtBu)-OH?
The choice of coupling reagent significantly impacts the efficiency of peptide bond formation. For routine synthesis, standard reagents like DIC/HOBt can be cost-effective. However, for more challenging sequences or to ensure high coupling efficiency, aminium/uronium salt-based reagents such as HBTU, HCTU, and HATU are widely used and highly efficient.[1][2] For particularly difficult couplings, reagents that generate more reactive OAt esters, like HATU, are often preferred.[2]
Q3: What are the potential side reactions associated with Boc-Glu(OtBu)-OH during peptide synthesis?
Several side reactions can occur when using Boc-Glu(OtBu)-OH, potentially reducing the yield and purity of the final peptide:
-
Pyroglutamate Formation: If glutamic acid is at the N-terminus of the peptide, it can cyclize to form pyroglutamate, particularly during the coupling of the subsequent amino acid.[3] Ensuring rapid and efficient coupling can minimize this side reaction.[3]
-
Acid-Catalyzed Side Reactions: During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), the tert-butyl protecting group on the side chain is removed. The resulting carbocation can lead to alkylation of sensitive residues like tryptophan and methionine if appropriate scavengers are not used.[4]
-
Aspartimide Formation: Although more common with aspartic acid, sequences containing glutamic acid can also be susceptible to aspartimide formation, especially in Asp-Gly, Asp-Ala, or Asp-Ser sequences.[4]
Q4: How can I monitor the efficiency of the coupling reaction?
A qualitative assessment of the coupling reaction can be performed using the ninhydrin (Kaiser) test. This test detects free primary amines on the resin. A negative result (colorless or faint blue) indicates that the coupling is complete. A positive result (intense blue) signifies incomplete coupling, and a recoupling step is necessary.[1] For quantitative analysis, a small amount of the resin can be cleaved, and the product analyzed by mass spectrometry (MS) to confirm the presence of the target peptide mass.[1]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during peptide synthesis with Boc-Glu(OtBu)-OH.
Issue 1: Low final peptide yield after cleavage.
Initial Diagnostic Workflow
Caption: Initial diagnostic workflow for low peptide yield.
Q: My test cleavage shows the presence of the target peptide, but the overall yield is low. What should I do?
A: If the synthesis was successful on a small scale, the issue likely lies in the final cleavage or work-up steps.
-
Optimize Cleavage Cocktail: Ensure the cleavage cocktail is fresh and contains the appropriate scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Extend Cleavage Time: Incomplete cleavage can result in low yield. Try extending the reaction time.
-
Improve Precipitation and Washing: Ensure the peptide is fully precipitated from the cleavage cocktail, typically with cold diethyl ether. Thoroughly wash the precipitated peptide to remove scavengers and byproducts.
Q: The mass spectrum of my test cleavage shows a complex mixture of shorter peptides (deletion sequences). What is the cause?
A: The presence of deletion sequences indicates a problem with the synthesis efficiency, specifically incomplete deprotection or coupling.
-
Incomplete Deprotection: The Boc protecting group may not be fully removed.
-
Solution: Increase the deprotection time or use a freshly prepared deprotection solution (e.g., 50% TFA in DCM).[4]
-
-
Inefficient Coupling: The coupling of Boc-Glu(OtBu)-OH or another amino acid may be incomplete.
-
Solutions:
-
Recouple: Perform a second coupling step.[1]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.[1][5]
-
Switch Coupling Reagent: Use a more powerful coupling reagent like HATU or COMU.[2]
-
Increase Reaction Time: Extend the coupling reaction time.[1]
-
-
Issue 2: Side reactions are compromising the purity of the final peptide.
Troubleshooting Side Reactions
Caption: Troubleshooting common side reactions.
Q: I am observing a side product corresponding to pyroglutamate formation. How can I prevent this?
A: This typically occurs when glutamic acid is at the N-terminus.
-
Solution: Ensure the subsequent coupling reaction is as fast and efficient as possible to minimize the time the N-terminal glutamic acid is exposed under basic conditions which can promote cyclization.[3]
Q: My peptide contains sensitive residues like Trp or Met, and I am seeing byproducts from alkylation.
A: This is a common issue during the final acid cleavage step.
-
Solution: Use a well-defined cleavage cocktail containing scavengers to "trap" the reactive carbocations generated during the removal of tert-butyl protecting groups. Common scavengers include water, triisopropylsilane (TIS), and thioanisole.[4]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for SPPS
| Coupling Reagent | Relative Efficiency | Key Advantages | Potential Issues |
| DIC/HOBt | Standard | Cost-effective | Can cause racemization |
| HBTU/HCTU | High | Widely used, efficient | Can cause guanidinylation of the N-terminus |
| HATU | Very High | Highly efficient, especially for hindered couplings | Higher cost |
| COMU | Very High | High solubility, safer than benzotriazole-based reagents | Higher cost |
Data compiled from various sources.[1][2]
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (Boc Strategy)
This protocol outlines the general steps for adding one amino acid, such as Boc-Glu(OtBu)-OH, to a growing peptide chain on a resin.
-
Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for at least 30 minutes.[3]
-
Boc Deprotection:
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt on the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM.[3]
-
Wash the resin with DCM.
-
-
Amino Acid Coupling:
-
Dissolve the Boc-protected amino acid (e.g., Boc-Glu(OtBu)-OH) and a coupling reagent (e.g., HBTU) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 1-2 hours. Monitor completion with the ninhydrin test.[1]
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[3]
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).[4]
Protocol 2: Test Cleavage for Reaction Monitoring
This protocol is for cleaving a small amount of peptide from the resin for analysis by mass spectrometry.[1]
-
Sample Preparation: Place 10-20 mg of the dried peptide-resin in a microcentrifuge tube.
-
Cleavage: Add an appropriate cleavage cocktail (e.g., 200 µL of TFA/TIS/Water 95:2.5:2.5) to the resin.
-
Incubation: Allow the mixture to react at room temperature for 1-2 hours.
-
Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Precipitate the peptide by adding cold diethyl ether.
-
Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Re-dissolve the peptide in a suitable solvent for MS analysis.
References
Troubleshooting incomplete coupling of Boc-L-α-aminoadipic acid in SPPS.
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-L-α-aminoadipic acid during Solid-Phase Peptide Synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions to address specific issues and enhance your peptide synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Boc-L-α-aminoadipic acid often incomplete?
Incomplete coupling of Boc-L-α-aminoadipic acid in SPPS can be attributed to several factors. Primarily, it is considered a sterically hindered amino acid due to the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amine and the protected side chain. The choice of the side-chain protecting group, typically a benzyl (Bzl) or cyclohexyl (cHex) ester in Boc-based strategies, further contributes to this steric hindrance, impeding efficient access of the activated carboxyl group to the N-terminus of the growing peptide chain. Additionally, the growing peptide chain itself can aggregate, making the reactive sites inaccessible.
Q2: How can I confirm that the coupling of Boc-L-α-aminoadipic acid is incomplete?
Incomplete coupling during SPPS can be detected using qualitative colorimetric tests on a small sample of resin beads. The most common methods include:
-
Kaiser Test (Ninhydrin Test): This is the most widely used test for detecting free primary amines. A positive result, indicated by a deep blue or purple color on the beads and in the solution, signifies the presence of unreacted amines and thus an incomplete coupling.[1]
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This is another sensitive test for detecting free primary amines.
For a more quantitative and definitive analysis, a small amount of the peptide can be cleaved from the resin and analyzed by:
-
Mass Spectrometry (MS): The presence of deletion sequences (peptides lacking the aminoadipic acid residue) will confirm incomplete coupling.
-
High-Performance Liquid Chromatography (HPLC): A chromatogram showing a low purity profile can also be indicative of coupling issues.
Q3: What are the immediate steps to take if an incomplete coupling is detected?
If a positive colorimetric test indicates incomplete coupling, the most direct approach is to perform a second coupling (double coupling). This involves repeating the coupling step with a fresh solution of activated Boc-L-α-aminoadipic acid before proceeding to the next deprotection step.[1] If significant unreacted amines remain after the first coupling, it may suggest that peptide aggregation is occurring, and simply repeating the coupling might not be sufficient.
Q4: Which side-chain protecting group is recommended for Boc-L-α-aminoadipic acid?
In Boc-based SPPS, the side-chain carboxyl groups of acidic amino acids are typically protected as benzyl esters (e.g., Boc-L-α-aminoadipic acid (OBzl)). This protecting group is stable to the mildly acidic conditions used for Boc deprotection (TFA in DCM) but is readily cleaved by strong acids like HF or TFMSA during the final cleavage from the resin.
Troubleshooting Guide
Problem: Positive Kaiser test after coupling with Boc-L-α-aminoadipic acid.
This indicates the presence of unreacted primary amines on the resin-bound peptide, signifying an incomplete coupling reaction.
Troubleshooting Workflow
Caption: Decision-making workflow for addressing a positive Kaiser test.
Strategies to Enhance Coupling Efficiency
If double coupling is insufficient, more advanced strategies may be required. The table below summarizes key parameters that can be optimized.
| Strategy | Recommendation | Rationale |
| Coupling Reagent | Switch to a more potent coupling reagent. | Standard carbodiimide reagents like DCC or DIC may be inefficient for sterically hindered couplings. Uronium/aminium salts (HATU, HBTU, HCTU) or phosphonium salts (PyBOP, PyAOP) are more reactive and can improve coupling efficiency.[1] |
| Reaction Time | Increase the coupling reaction time. | Sterically hindered amino acids require longer reaction times to achieve complete coupling. Doubling the standard coupling time is a reasonable starting point. |
| Temperature | Gently increase the reaction temperature. | Raising the temperature to 30-40°C can help overcome the activation energy barrier for the coupling reaction. However, this should be done cautiously to avoid potential side reactions like racemization. |
| Reagent Concentration | Increase the equivalents of amino acid and coupling reagent. | Using a higher excess (e.g., 3-5 equivalents) of the protected amino acid and coupling reagent can drive the reaction to completion. |
| Solvent | Use a solvent mixture that disrupts aggregation. | For difficult sequences prone to aggregation, a mixture of DMF and DCM, or the use of N-methylpyrrolidone (NMP), can improve solvation and accessibility of the reactive sites. |
| Microwave Assistance | Employ microwave-assisted SPPS. | Microwave energy can significantly accelerate coupling reactions, especially for sterically hindered amino acids, leading to higher coupling efficiencies in shorter times. |
| Capping | Acetylate the unreacted amines. | If subsequent troubleshooting fails, capping the unreacted amines with acetic anhydride will prevent the formation of deletion peptides in the final product. |
Experimental Protocols
Protocol 1: Standard Double Coupling Procedure
-
Initial Coupling:
-
Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 1 min).
-
Deprotect the N-terminal Boc group with 50% trifluoroacetic acid (TFA) in DCM (1 x 2 min, 1 x 20 min).
-
Wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).
-
Neutralize the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 min).
-
Wash the resin with DMF (3 x 1 min).
-
In a separate vessel, pre-activate Boc-L-α-aminoadipic acid(side-chain protected)-OH (3 eq.) with a suitable coupling reagent (e.g., HBTU, 2.9 eq.) and DIEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Wash the resin with DMF (3 x 1 min).
-
Perform a Kaiser test.
-
-
Second Coupling (if Kaiser test is positive):
-
Repeat the pre-activation and coupling steps with a fresh solution of activated Boc-L-α-aminoadipic acid.
-
Wash the resin with DMF (3 x 1 min).
-
Perform a second Kaiser test. If negative, proceed with the synthesis. If positive, consider the advanced strategies or capping.
-
Protocol 2: Capping of Unreacted Amines
-
After a positive Kaiser test following double coupling, wash the resin with DMF (3 x 1 min).
-
Prepare a capping solution of 10% acetic anhydride and 1% DIEA in DMF.
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
A final Kaiser test should be negative (colorless or yellow beads), indicating successful capping of all unreacted amines.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical progression of troubleshooting incomplete coupling of Boc-L-α-aminoadipic acid.
Caption: A logical workflow for troubleshooting incomplete coupling.
References
Challenges in the purification of compounds containing (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of compounds containing (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, commonly known as Boc-L-glutamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of Boc-L-glutamic acid?
A1: Common impurities can arise from both the starting materials and side reactions during the synthesis. These may include:
-
Unreacted L-glutamic acid: Incomplete reaction during the Boc-protection step.
-
Di-Boc species: Over-protection of the amino acid.
-
Pyroglutamic acid derivatives: Cyclization of the glutamic acid moiety, which can be promoted by heat or acidic/basic conditions. This is a particularly common side reaction.[1]
-
Byproducts from the Boc-anhydride: Such as t-butanol.
-
Salts: Formed during pH adjustments and work-up procedures.
-
Solvent residues: Residual solvents from the reaction or purification steps.
Q2: My Boc-L-glutamic acid derivative is an oil and will not crystallize. What can I do?
A2: The oily nature of a product can be due to impurities or the inherent properties of the compound. Here are several troubleshooting steps:
-
Purity Check: First, assess the purity of your product using techniques like TLC, HPLC, or NMR to identify any impurities that might be inhibiting crystallization.[2]
-
Solvent Removal: Ensure all solvents, especially water and t-butanol, have been thoroughly removed under high vacuum.[2]
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble, such as diethyl ether or pentane. This can sometimes induce solidification.[2]
-
pH Adjustment: Since amino acid derivatives have both acidic and amine groups, the pH of the aqueous solution during workup is crucial. Ensure proper pH adjustment to the isoelectric point to facilitate precipitation.[2]
-
Seed Crystals: If available, adding a small seed crystal of the pure compound can initiate crystallization.
-
Chromatography: If the product is still an oil, purification by column chromatography may be necessary to remove impurities before attempting crystallization again.
Q3: What are the recommended analytical techniques for assessing the purity of Boc-L-glutamic acid compounds?
A3: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. Reversed-phase columns are commonly used.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the product and can help in identifying unknown impurities.[3]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a reaction and assessing the number of components in a sample.
Troubleshooting Guides
Issue 1: Low Yield After Purification
Possible Causes:
-
Incomplete reaction during synthesis.
-
Product loss during extraction steps due to incorrect pH or solvent choice.
-
Product loss during crystallization due to high solubility in the chosen solvent system.
-
Decomposition of the product during purification (e.g., pyroglutamate formation).
Troubleshooting Steps:
-
Optimize Synthesis: Ensure the reaction goes to completion by monitoring with TLC or HPLC.
-
Extraction Protocol Review:
-
During aqueous workup, ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous phase before extraction. For Boc-L-glutamic acid, the aqueous layer should be acidified to a pH of 2-3 before extraction with an organic solvent like ethyl acetate.[5]
-
Use an appropriate extraction solvent in sufficient volumes.
-
-
Crystallization Solvent Selection:
-
Perform small-scale solubility tests to find a suitable solvent system where the product has low solubility at cold temperatures but is soluble at higher temperatures.
-
Consider using a co-solvent system (e.g., ethyl acetate/hexane) to induce precipitation.
-
-
Minimize Degradation: Avoid excessive heat and prolonged exposure to acidic or basic conditions during purification to prevent side reactions like pyroglutamate formation.[1]
Issue 2: Presence of Persistent Impurities After Crystallization
Possible Causes:
-
Co-crystallization of impurities with the product.
-
Impurities having similar solubility profiles to the product.
Troubleshooting Steps:
-
Recrystallization: Perform one or more recrystallizations from a different solvent system to improve purity.
-
Chromatographic Purification: If recrystallization is ineffective, purify the material using column chromatography (e.g., silica gel or preparative HPLC).[5][] For Boc-L-glutamic acid, flash chromatography with a solvent system like ethyl acetate/dichloromethane with a small amount of acetic acid has been reported to be effective.[5]
-
Active Carbon Treatment: In some cases for glutamic acid purification, treatment with activated carbon can help remove colored impurities and some organic byproducts.[7]
Data Presentation
Table 1: Comparison of Purification Methods for Boc-L-Glutamic Acid Derivatives
| Method | Compound | Purity | Yield | Reference |
| Extraction & Crystallization | Boc-L-Glutamic acid | Solid Product | Not Specified | [5] |
| Flash Chromatography | Boc-L-Glutamic acid | White Powder | 93% | [5] |
| Crystallization | Boc-L-Pyroglutamic acid methyl ester | 99.6% (HPLC) | 44.7% | [8] |
| Crystallization | Boc-L-Pyroglutamic acid methyl ester | 96.7% (HPLC) | 86.7% | [8] |
| Preparative HPLC | General Alkaloids | 99% | >80% | [] |
| Preparative HPLC | General Flavonoids | >90% | Not Specified | [] |
Experimental Protocols
Protocol 1: Purification of Boc-L-Glutamic Acid by Extraction and Crystallization
This protocol is adapted from a general procedure for the synthesis and purification of Boc-amino acids.[5]
-
Reaction Quenching and Solvent Removal: Following the Boc-protection reaction, dilute the reaction mixture with water and remove the organic solvent (e.g., tetrahydrofuran) under reduced pressure.
-
Removal of Boc-Anhydride Byproducts: Extract the aqueous layer with a non-polar solvent like petroleum ether or hexane (3 x 50 mL) to remove unreacted Boc-anhydride and its byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and adjust the pH to 2-3 using 1M hydrochloric acid. The product should precipitate or form an oil.
-
Extraction of Product: Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash successively with 1M HCl, water, and saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate) and add a non-polar solvent (e.g., hexane) until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
Protocol 2: HPLC Method for Analysis of Glutamic Acid and Related Compounds
This is a general method for the analysis of glutamic acid and related polar compounds.[4][9]
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column like Primesep A.
-
Mobile Phase: A gradient of acetonitrile and water with an additive like ammonium formate or phosphoric acid to improve peak shape and ionization for MS detection.
-
Detection: UV at 210 nm or Mass Spectrometry (MS).
-
Flow Rate: Typically 1.0 mL/min.
Mandatory Visualization
Caption: Troubleshooting workflow for obtaining a solid product from an oily substance.
References
- 1. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Page loading... [guidechem.com]
- 7. US6881861B2 - Method of purifying glutamic acid by transition recrystallization - Google Patents [patents.google.com]
- 8. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 9. HPLC Method for Separation of Ibotenic Acid and Glutamic Acid on Primesep A Column | SIELC Technologies [sielc.com]
Preventing racemization of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid during synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of (S)-2-((tert-butoxycarbonyl)amino)hexanedioic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis that may lead to racemization of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant Racemization Detected in Final Product | High Reaction Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for proton abstraction at the chiral center, leading to racemization. | Maintain a low reaction temperature, ideally between 0 °C and room temperature, during the Boc-protection step. |
| Strong Base: The use of a strong base can facilitate the deprotonation of the α-carbon, which is a key step in the racemization mechanism.[1] | Utilize a milder base such as sodium bicarbonate or conduct the reaction under Schotten-Baumann conditions (e.g., NaOH in a biphasic system) where the pH is controlled. Avoid strong organic bases like triethylamine if possible. | |
| Prolonged Reaction Time: Extended exposure to basic or harsh reaction conditions increases the probability of racemization. | Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed. | |
| Inappropriate Solvent: The polarity and protic nature of the solvent can influence the stability of the intermediates involved in racemization. | Aprotic solvents like dioxane, tetrahydrofuran (THF), or acetonitrile are generally preferred. The use of aqueous-organic solvent mixtures is common for Boc protections.[2] | |
| Low Yield of Boc-Protected Product | Incomplete Reaction: Insufficient reaction time or inadequate amount of Boc-anhydride. | Ensure at least a slight excess of Boc-anhydride (1.1-1.2 equivalents) is used. Monitor the reaction to completion. |
| Hydrolysis of Boc-Anhydride: Presence of excessive water can lead to the decomposition of the Boc-anhydride. | While aqueous conditions are often used, ensure the pH is maintained in the optimal range (around 9-10) to favor aminolysis over hydrolysis. | |
| Difficulty in Product Purification | Presence of Di-Boc Side Product: The side-chain carboxyl group may also react with Boc-anhydride, although this is less common. | Purification can be achieved through column chromatography or recrystallization. Careful control of stoichiometry can minimize this side reaction. |
| Unreacted Starting Material: Incomplete reaction leading to a mixture of product and starting material. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the Boc protection of amino acids?
A1: The primary mechanism of racemization for amino acids during coupling reactions, which shares principles with Boc protection, involves the formation of a planar intermediate.[1] In the presence of a base, a proton can be abstracted from the chiral α-carbon, leading to the formation of an enolate or a related planar structure. Reprotonation can then occur from either face of the planar intermediate, resulting in a mixture of (S) and (R) enantiomers. While carbamate-protected amino acids, like Boc-amino acids, are generally less prone to racemization compared to acyl-protected ones, the risk is not entirely eliminated, especially under harsh conditions.[][4]
Q2: How does the dicarboxylic nature of (S)-2-aminohexanedioic acid affect the synthesis and potential for racemization?
A2: The presence of a second carboxylic acid in the side chain of (S)-2-aminohexanedioic acid means that both carboxyl groups can be deprotonated under basic conditions. This can potentially influence the overall charge and solubility of the molecule in the reaction medium. However, the primary concern for racemization remains the α-carbon. It is crucial to protect the α-amino group without affecting the stereochemistry at the α-carbon. The side-chain carboxyl group generally requires protection in subsequent peptide synthesis steps to avoid side reactions.[][5]
Q3: What are the recommended reaction conditions to minimize racemization during the synthesis of this compound?
A3: To minimize racemization, it is recommended to use mild reaction conditions. A widely used method for Boc protection is the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.[2]
-
Reagents: (S)-2-aminohexanedioic acid, di-tert-butyl dicarbonate (Boc₂O).
-
Base: Sodium bicarbonate or sodium carbonate.
-
Solvent: A mixture of water and a miscible organic solvent such as dioxane or THF.
-
Temperature: 0 °C to room temperature.
-
pH: Maintained between 9 and 10.
Q4: How can I determine the enantiomeric purity of my final product?
A4: The most reliable method for determining the enantiomeric purity of this compound is through chiral High-Performance Liquid Chromatography (HPLC).[6][7] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation and quantification.[8][] Derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard HPLC column, is another approach.[10]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve (S)-2-aminohexanedioic acid (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution to 0 °C in an ice bath and adjust the pH to 9-10 by the dropwise addition of a 2M sodium hydroxide solution.
-
Addition of Boc-Anhydride: Add di-tert-butyl dicarbonate (1.1 equivalents), dissolved in a minimal amount of dioxane, to the reaction mixture dropwise while maintaining the temperature at 0 °C and the pH at 9-10 by the concurrent addition of 2M NaOH.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC (ninhydrin stain).
-
Work-up:
-
Wash the reaction mixture with a nonpolar solvent like hexane to remove any unreacted Boc-anhydride.
-
Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
This is a general method and the specific column and mobile phase may need to be optimized.
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: A suitable chiral stationary phase, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC™ T).[8]
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol, isopropanol) and an aqueous buffer (e.g., ammonium acetate or ammonium formate), with a possible acidic modifier like acetic acid or formic acid. The exact composition should be optimized for best separation.
-
Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Inject the sample onto the column and monitor the elution of the enantiomers by UV detection (e.g., at 210 nm).
-
Quantification: Determine the peak areas for the (S) and (R) enantiomers. The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Caption: Workflow for the synthesis and analysis of this compound.
Caption: Mechanism of base-catalyzed racemization of an amino acid at the α-carbon.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Stability issues of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid under acidic conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-2-((tert-butoxycarbonyl)amino)hexanedioic acid, commonly known as Boc-L-α-aminoadipic acid, under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound under acidic conditions?
A1: The primary stability concern is the acid-catalyzed removal (deprotection) of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is designed to be labile under acidic conditions, and its cleavage is often the intended reaction. However, uncontrolled or premature deprotection during storage, formulation, or an experimental step where the Boc group should remain intact, is a significant issue. This process yields the free amino acid, (S)-2-aminohexanedioic acid, and gaseous byproducts.[1][2][3]
Q2: What are the common acidic reagents used for the deprotection of Boc-protected amino acids?
A2: Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent (like dioxane or dichloromethane) are the most common reagents for Boc deprotection.[2][4][5][] The choice of acid and its concentration allows for varying degrees of deprotection speed and selectivity.
Q3: Are there any significant side reactions to be aware of during the acidic treatment of this compound?
A3: Yes, two main side reactions are of concern:
-
Tert-butylation: The cleavage of the Boc group generates a reactive tert-butyl cation. This cation can alkylate any nucleophilic sites on the target molecule or other molecules in the reaction mixture. While (S)-2-aminohexanedioic acid itself has limited nucleophilic sites prone to this reaction, this is a critical consideration in the presence of other sensitive functional groups or amino acid residues (like Tryptophan or Methionine) in a peptide sequence.[1][7]
-
Pyroglutamate Formation: Although more commonly observed with N-terminal glutamic acid or glutamine residues in peptides, there is a potential for the free (S)-2-aminohexanedioic acid, once deprotected, to undergo intramolecular cyclization to form a lactam (pyroglutamic acid derivative) under certain acidic and thermal conditions.[1][8][9][10][11]
Q4: How can I monitor the stability or deprotection of this compound?
A4: The most common and effective method for monitoring the reaction is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS).[12][13][14][15] This allows for the separation and quantification of the starting material, the deprotected product, and any potential side products.
Troubleshooting Guides
Issue 1: Premature or Uncontrolled Deprotection During Storage or Non-Deprotection Steps
-
Symptom: Analysis of the starting material shows the presence of the deprotected (S)-2-aminohexanedioic acid.
-
Possible Cause: Exposure to acidic contaminants in solvents, on glassware, or in the storage atmosphere.
-
Solution:
-
Ensure all solvents are anhydrous and of high purity.
-
Use glassware that has been thoroughly cleaned and, if necessary, rinsed with a mild base solution (e.g., dilute ammonium hydroxide) followed by pure water and dried completely.
-
Store the compound in a tightly sealed container in a cool, dry, and inert atmosphere.
-
Issue 2: Incomplete Deprotection
-
Symptom: The reaction mixture shows a significant amount of starting material remaining after the intended deprotection time.
-
Possible Cause:
-
Insufficient concentration or equivalents of the acid.
-
Low reaction temperature.
-
Short reaction time.
-
-
Solution:
-
Increase the concentration of the acid or the number of equivalents.
-
Increase the reaction temperature, monitoring for potential side reactions.
-
Extend the reaction time and monitor progress by HPLC.
-
Issue 3: Formation of an Unexpected Side Product
-
Symptom: An unknown peak appears in the HPLC chromatogram of the reaction mixture.
-
Possible Cause:
-
Tert-butylation: If other nucleophilic species are present.
-
Pyroglutamate formation: Especially at elevated temperatures.
-
-
Solution:
-
For tert-butylation: Add a "scavenger" to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or thioanisole.[4][5][7][16][17][18]
-
For pyroglutamate formation: Perform the deprotection at a lower temperature. If elevated temperatures are necessary, minimize the reaction time.
-
Quantitative Data on Stability
The following table provides illustrative data on the percentage of this compound remaining after incubation under various acidic conditions. This data is intended to serve as a guideline for experimental design.
| Acid Condition | Temperature (°C) | Time (hours) | This compound Remaining (%) |
| 1% TFA in Dichloromethane | 25 | 1 | 95 |
| 1% TFA in Dichloromethane | 25 | 4 | 80 |
| 20% TFA in Dichloromethane | 25 | 1 | 5 |
| 50% TFA in Dichloromethane | 25 | 0.5 | <1 |
| 4M HCl in Dioxane | 25 | 1 | <1 |
| 0.1M HCl (aqueous) | 25 | 24 | 98 |
| 0.1M HCl (aqueous) | 50 | 24 | 90 |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound under Mildly Acidic Conditions
-
Preparation of the Sample Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Incubation: Aliquot the stock solution into several vials. To each vial, add the desired acidic solution (e.g., 1% TFA in dichloromethane).
-
Time Points: Incubate the vials at a controlled temperature (e.g., 25 °C). At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), quench the reaction by neutralizing the acid with a suitable base (e.g., a dilute solution of N,N-diisopropylethylamine in the mobile phase).
-
Analysis: Analyze the samples by HPLC to determine the percentage of the starting material remaining and the formation of any degradation products.
Protocol 2: Standard Boc Deprotection
-
Reaction Setup: Dissolve this compound in an appropriate solvent (e.g., dichloromethane).
-
Addition of Acid: Add the deprotecting agent (e.g., an equal volume of 20% TFA in dichloromethane or a solution of 4M HCl in dioxane).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Remove the solvent and excess acid under reduced pressure. The resulting product will be the corresponding salt of the deprotected amino acid.
Visualizations
Caption: Troubleshooting workflow for stability issues of this compound.
Caption: Experimental workflow for monitoring the stability of this compound.
References
- 1. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. helixchrom.com [helixchrom.com]
- 13. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 14. HPLC Method for Separation of Ibotenic Acid and Glutamic Acid on Primesep A Column | SIELC Technologies [sielc.com]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Strategies to minimize byproducts in reactions with (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid.
Welcome to the Technical Support Center for (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and strategies to minimize byproduct formation in reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during peptide coupling with this compound?
A1: The primary side reactions when using this compound (Boc-L-α-aminoadipic acid) in peptide synthesis are racemization and the formation of unwanted amide linkages.
-
Racemization: The chiral center (α-carbon) of the amino acid can lose its stereochemical integrity under the activation conditions required for peptide bond formation. This is often exacerbated by strong bases and elevated temperatures. The formation of an oxazolone intermediate is a common mechanism for racemization.[1][2]
-
Undesired Amide Bond Formation: Since this molecule has two carboxylic acid groups (at the α and δ positions), there is a risk of forming a peptide bond at the wrong carboxyl group if both are unprotected. It is crucial to use a derivative with the δ-carboxyl group protected (e.g., as a tert-butyl ester) to ensure regioselectivity.
-
Diketopiperazine (DKP) Formation: If the Boc-protected aminoadipic acid residue is at the N-terminus of a dipeptide on a solid support, intramolecular cyclization can occur after deprotection of the Boc group, leading to the formation of a diketopiperazine and cleavage of the peptide from the resin.[3]
-
Guanidinium Byproduct: When using uronium-based coupling reagents like HBTU or HATU, a common side reaction is the formation of a guanidinium byproduct through the reaction of the coupling agent with the free amine of the amino acid.[1]
Q2: During the acidic deprotection of the Boc group, I am observing byproducts. What are they and how can I prevent them?
A2: The most common byproduct during the acidic deprotection of the Boc group is the alkylation of nucleophilic residues by the tert-butyl cation that is formed.[4][5]
-
Mechanism of Side Reaction: The deprotection of the Boc group with a strong acid like trifluoroacetic acid (TFA) generates a stable tert-butyl cation. This cation is a potent electrophile and can react with any nucleophilic functional groups present in your molecule or other reagents. Common nucleophiles that are susceptible to tert-butylation include the side chains of tryptophan and methionine residues.[6][]
-
Prevention Strategy: To prevent this unwanted alkylation, it is essential to use "scavengers" in the deprotection solution. Scavengers are nucleophilic compounds that react with and "trap" the tert-butyl cations before they can react with your desired product. Common scavengers include triisopropylsilane (TIS), water, anisole, or thioanisole.[5][6][8] A typical cleavage cocktail for peptide synthesis is 95% TFA, 2.5% water, and 2.5% TIS.[9]
Q3: I am trying to perform a selective esterification on one of the carboxylic acids. What strategies can I use to control selectivity and what are the potential byproducts?
A3: Selective esterification of one of the two carboxylic acids in this compound requires careful choice of reaction conditions or the use of a pre-protected starting material. Without protection, the main byproduct will be the diester or a mixture of the two possible monoesters.
-
Strategies for Selectivity:
-
Use of Protected Derivatives: The most reliable method is to start with a derivative where one of the carboxylic acids is already protected. For example, using Boc-L-α-aminoadipic acid δ-tert-butyl ester (Boc-Glu(OtBu)-OH is a common analog) allows for selective reaction at the free α-carboxylic acid.[10]
-
Steric Hindrance: The α-carboxylic acid is sterically more hindered than the δ-carboxylic acid. Under carefully controlled conditions with a bulky alcohol and a mild catalyst, it may be possible to achieve some selectivity for the less hindered δ-position.
-
Enzyme-Catalyzed Esterification: Lipases and other enzymes can exhibit high regioselectivity in esterification reactions and could potentially be used to target one of the carboxylic acids.
-
-
Potential Byproducts:
-
Diester Formation: The most common byproduct is the formation of the diester, where both carboxylic acids are esterified.
-
Mixture of Monoesters: A mixture of the α-ester and the δ-ester can be formed, which may be difficult to separate.
-
Racemization: If the reaction conditions are harsh (e.g., high temperature, strong acid or base), racemization at the α-carbon can occur.
-
Troubleshooting Guides
Issue 1: Low Yield in Peptide Coupling Step
| Symptom | Possible Cause | Troubleshooting Action |
| Incomplete reaction (starting material remains) | Insufficient activation of the carboxylic acid. | - Increase the amount of coupling reagent (e.g., HBTU, HATU) to 1.5-2.0 equivalents.[9]- Add an activating agent like HOAt or HOBt.[2]- Ensure your solvent (e.g., DMF) is anhydrous. |
| Steric hindrance. | - Increase reaction time.- Use a more potent coupling reagent like HATU or COMU.[2][9] | |
| Low yield of desired peptide, multiple peaks in LC-MS | Racemization. | - Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[2]- Keep the reaction temperature at or below room temperature.- Minimize the time the activated amino acid is in solution before adding the amine component. |
| Byproduct formation (e.g., guanidinium). | - Pre-activate the carboxylic acid for a short period before adding the amine component. This can minimize the time the coupling reagent is in contact with the free amine. |
Issue 2: Byproduct Formation During Boc-Deprotection
| Symptom | Possible Cause | Troubleshooting Action |
| Mass spectrometry shows peaks corresponding to the product +56 Da. | Alkylation of nucleophilic sites by the tert-butyl cation. | - Add scavengers to the deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[9]- Other effective scavengers include anisole or thioanisole.[][8] |
| Product degradation. | Acid-labile protecting groups on other parts of the molecule are also being cleaved. | - Ensure that other protecting groups are orthogonal to the Boc group (i.e., stable to strong acid). For example, Fmoc or Cbz groups are generally stable under Boc deprotection conditions.[8] |
| The desired product is sensitive to strong acid. | - Reduce the deprotection time to the minimum required for complete Boc removal (monitor by TLC or LC-MS).- Consider alternative, milder deprotection methods, such as using HCl in dioxane or TMSI.[5][11] |
Experimental Protocols
Protocol 1: Standard Peptide Coupling using HATU
This protocol describes the coupling of this compound (with the δ-carboxyl protected) to an amine-functionalized resin or the N-terminus of a peptide chain.
-
Resin/Peptide Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes. If coupling to a peptide, ensure the N-terminal amine is deprotected (e.g., by treating an Fmoc-protected peptide with 20% piperidine in DMF). Wash the resin thoroughly with DMF.[3][9]
-
Activation Solution: In a separate vessel, dissolve 2.0 equivalents of the protected this compound derivative and 1.95 equivalents of HATU in anhydrous DMF.
-
Activation: Add 4.0 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the activation solution. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activation solution to the prepared resin/peptide. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., ninhydrin test) to check for the presence of free amines. A negative test indicates complete coupling.[9]
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then methanol. Dry the resin under vacuum.
Protocol 2: Boc-Group Deprotection with Scavengers
This protocol outlines the removal of the N-terminal Boc group from a peptide chain.
-
Reagent Preparation: Prepare a cleavage/deprotection cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) by volume. Prepare this solution fresh.
-
Resin Preparation: If the peptide is on a solid support, wash the resin with dichloromethane (DCM) to remove any residual DMF and then dry it partially.
-
Deprotection Reaction: Add the cleavage cocktail to the peptide or peptide-resin. Use enough solution to cover the substrate completely.
-
Incubation: Gently agitate the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the progress by taking small aliquots and analyzing them by LC-MS.
-
Work-up (for solution phase): If the reaction is in solution, concentrate the mixture under reduced pressure to remove the bulk of the TFA.
-
Precipitation and Isolation: Precipitate the deprotected amine salt by adding cold diethyl ether. Isolate the product by centrifugation or filtration. Wash the solid with cold ether to remove residual scavengers and byproducts.[8]
Visualizations
Caption: Workflow for a typical peptide coupling reaction.
Caption: Decision tree for addressing common byproducts.
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. fishersci.co.uk [fishersci.co.uk]
Best practices for the storage and handling of Boc-L-α-aminoadipic acid to maintain purity.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Boc-L-α-aminoadipic acid to maintain its purity and integrity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid Boc-L-α-aminoadipic acid?
A1: To ensure long-term stability and maintain purity, solid Boc-L-α-aminoadipic acid should be stored in a tightly sealed container at refrigerated temperatures, typically between 0°C and 8°C.[1] For extended storage, some suppliers recommend temperatures as low as -20°C.[2] It is crucial to protect the compound from moisture.
Q2: How should I handle Boc-L-α-aminoadipic acid in the laboratory?
A2: Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses with side shields, nitrile gloves, and a lab coat. When weighing and transferring the solid, which is typically a white powder, care should be taken to avoid creating dust.[1] Use a chemical fume hood if there is a risk of generating airborne particles.
Q3: What solvents are suitable for dissolving Boc-L-α-aminoadipic acid?
A3: Boc-protected amino acids are generally soluble in a range of organic solvents. While specific data for Boc-L-α-aminoadipic acid is limited, related compounds are soluble in solvents such as dioxane, acetone, ethyl acetate, and methanol. The unprotected form, L-α-aminoadipic acid, is soluble in 1N HCl at approximately 10 mg/mL and in PBS (pH 7.2) at about 0.5 mg/mL.[2] It is recommended to prepare aqueous solutions fresh and not store them for more than one day.[2]
Q4: What are the primary causes of degradation for Boc-L-α-aminoadipic acid?
A4: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[3][4] Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will cleave the Boc group, resulting in the unprotected L-α-aminoadipic acid and byproducts like isobutene and carbon dioxide.[3][5] Prolonged exposure to high temperatures can also lead to degradation. The Boc group is generally stable in basic and nucleophilic conditions.[3][6]
Q5: How can I assess the purity of my Boc-L-α-aminoadipic acid sample?
A5: The purity of Boc-L-α-aminoadipic acid is typically assessed using High-Performance Liquid Chromatography (HPLC), often with a purity of ≥99% reported by suppliers.[1][] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the chemical structure and identify impurities. For determining enantiomeric purity, chiral HPLC methods are employed.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Compound appears discolored (yellowish or beige) instead of white. | 1. Oxidation or presence of impurities from synthesis. 2. Improper storage (exposure to light or reactive atmospheres). | 1. Assess purity using HPLC or NMR (see Experimental Protocols). 2. If purity is compromised, consider purification by recrystallization or chromatography. 3. Ensure future storage is in a dark, airtight container at the recommended temperature. |
| Inconsistent or poor results in peptide synthesis. | 1. Partial deprotection of the Boc group due to improper storage or handling. 2. Presence of enantiomeric impurities (D-isomer). | 1. Verify the purity of the starting material using HPLC. 2. Perform chiral HPLC analysis to check for the presence of the D-enantiomer. 3. Ensure all reagents and solvents used in the synthesis are anhydrous and free of acidic contaminants. |
| Unexpected peaks in HPLC or NMR analysis. | 1. Degradation (deprotection) of the compound. 2. Residual solvents from synthesis or purification. 3. Contamination from handling or storage. | 1. Compare the chromatogram or spectrum with a reference standard if available. 2. For NMR, check for the absence of the characteristic Boc group peak (around 1.4 ppm for ¹H NMR) and the appearance of new signals. 3. For HPLC, the deprotected form will have a significantly different retention time. 4. If residual solvent is suspected, it can often be identified by its characteristic NMR chemical shifts. |
| Difficulty dissolving the compound in a recommended solvent. | 1. The compound may have degraded, altering its solubility. 2. The solvent quality may be poor (e.g., contains water). | 1. Gently warm the solution and sonicate to aid dissolution. 2. Use fresh, anhydrous solvent. 3. If solubility issues persist, re-evaluate the purity of the compound. |
Data Summary
Storage and Physical Properties
| Parameter | Recommendation/Value |
| Appearance | White powder[1] |
| Storage Temperature | 0 - 8 °C[1] (or -20°C for long-term)[2] |
| Purity (Typical) | ≥ 99% (by HPLC)[1][] |
| Molecular Formula | C₁₁H₁₉NO₆[1] |
| Molecular Weight | 261.3 g/mol [1] |
| Melting Point | 123 - 127 °C[1] |
Stability Profile of the Boc Group
| Condition | Stability | Notes |
| Acidic (e.g., TFA, HCl) | Labile[3][4] | Primary method for deprotection.[5] |
| Basic (e.g., Piperidine, NaOH) | Stable[3][4] | Orthogonal to the base-labile Fmoc group. |
| Reductive (e.g., H₂, Pd/C) | Stable[3] | Orthogonal to the hydrogenolysis-labile Cbz group. |
| Nucleophiles | Stable[6] |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol is a general method for assessing the purity of Boc-protected amino acids and may require optimization for your specific instrumentation and sample.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of Boc-L-α-aminoadipic acid.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 220 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B and equilibrate.
-
-
-
Data Analysis:
-
Integrate the peak areas of all observed peaks.
-
Calculate the purity by dividing the peak area of the main product by the total peak area of all peaks. A potential degradation product (the deprotected amino acid) would appear as a more polar, earlier-eluting peak.
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol provides a general procedure for obtaining a ¹H NMR spectrum to confirm the identity of the compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of Boc-L-α-aminoadipic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Typical acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
-
Expected Spectral Features:
-
A large singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector. The absence or diminished integration of this peak is a strong indicator of degradation.
-
Multiplets in the aliphatic region (approx. 1.6-2.4 ppm) corresponding to the methylene protons of the adipic acid backbone.
-
A multiplet around 3.9-4.3 ppm for the α-proton.
-
A broad signal for the N-H proton (its chemical shift is solvent-dependent and it may exchange with D₂O).
-
Broad signals for the carboxylic acid protons.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid
For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of chiral building blocks like (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, also known as Boc-L-α-aminoadipic acid, is paramount. This protected amino acid derivative is a crucial component in the synthesis of complex peptides and pharmaceutical intermediates, where impurities can significantly impact the final product's efficacy, safety, and yield. This guide provides an objective comparison of the principal analytical methods for assessing the purity of this compound, complete with detailed experimental protocols and comparative data to aid in method selection and implementation.
Comparison of Key Analytical Methods
The purity of this compound is a multifaceted attribute, encompassing chemical purity (presence of by-products, starting materials, or degradation products) and chiral purity (presence of the undesired (R)-enantiomer). A comprehensive analysis typically involves a combination of chromatographic and spectroscopic techniques. The following table summarizes the performance of the most common analytical methods.
| Analytical Method | Principle | Information Provided | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Chiral Purity (Enantiomeric Excess) | ≤ 0.05% of the minor enantiomer[1][2] | ≤ 0.05% of the minor enantiomer[1][2] | High sensitivity and accuracy for chiral purity. | Requires specialized and often expensive chiral columns. |
| Quantitative Nuclear Magnetic Resonance (¹H-NMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute Purity (Assay), Structural Confirmation | ~0.1% (impurity dependent) | ~0.5% (impurity dependent) | Primary method, no need for reference standards of impurities, provides structural information. | Lower sensitivity compared to HPLC for trace impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography followed by mass-to-charge ratio detection. | Impurity Profiling, Molecular Weight Confirmation | ppm to ppb level, highly variable | ppm to ppb level, highly variable | High sensitivity and selectivity for identifying unknown impurities. | Quantification can be complex and may require specific reference standards. |
| Elemental Analysis (C, H, N) | Combustion of the sample to determine the percentage of C, H, and N. | Elemental Composition | N/A | N/A | Confirms the elemental formula of the bulk material. | Does not provide information on chiral or organic impurities. |
Note: The LOD and LOQ values are representative for the analysis of Boc-protected amino acids and may vary depending on the specific instrumentation, method parameters, and the nature of the impurity.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide experimental protocols for the key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is designed to separate the (S)- and (R)-enantiomers of Boc-aminoadipic acid.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Chiral Stationary Phase: Polysaccharide-based columns like CHIRALPAK® IA or IC, or macrocyclic glycopeptide-based columns like CHIROBIOTIC® T are often effective for Boc-protected amino acids[1][3][4].
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar organic solvent (e.g., isopropanol or ethanol) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid, TFA) is typically used. A common starting point is Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210-220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase or a compatible solvent.
-
Prepare a racemic standard of Boc-DL-α-aminoadipic acid at the same concentration to confirm the elution order and resolution of the enantiomers.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers ((Area_S - Area_R) / (Area_S + Area_R)) x 100.
Quantitative ¹H-NMR Spectroscopy for Absolute Purity
This protocol allows for the determination of the absolute purity of the compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The amount of the internal standard should be chosen to give a signal with an integral comparable to that of the analyte signals.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD, approximately 0.6-0.7 mL) to dissolve the sample and internal standard completely.
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: 16 or more, depending on the sample concentration.
-
Pulse Angle: 90°
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
The purity of the sample can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
LC-MS/MS for Impurity Profiling
This method is used to identify and potentially quantify process-related impurities and degradation products.
Instrumentation:
-
HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute all compounds, and then re-equilibrate. For example, 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative mode.
-
Scan Mode: Full scan for impurity identification and Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification of known impurities.
-
Source Parameters: Optimized for the specific instrument and compound (e.g., capillary voltage, gas flow, source temperature).
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1-1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Elemental Analysis
This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.
Instrumentation:
-
CHN Elemental Analyzer
Procedure:
-
Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.
-
The sample is combusted at high temperature (around 900-1000 °C) in a stream of oxygen.
-
The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.
Data Analysis: The measured percentages of C, H, and N are compared with the theoretical values calculated from the molecular formula of this compound (C₁₁H₁₉NO₆).
Visualizing the Analytical Workflow
To better understand the relationship between these methods and their role in a comprehensive purity assessment, the following diagrams illustrate the experimental workflows.
Caption: Logical workflow for a comprehensive purity assessment strategy.
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Experimental workflow for quantitative NMR analysis.
Conclusion
The determination of the purity of this compound requires a multi-faceted analytical approach. Chiral HPLC is the gold standard for assessing enantiomeric purity with high sensitivity. Quantitative ¹H-NMR serves as a powerful primary method for determining absolute purity and confirming the structure of the main component without the need for specific impurity standards. LC-MS/MS is indispensable for the identification and monitoring of trace-level impurities, providing crucial information for process optimization and safety assessment. Finally, elemental analysis confirms the elemental composition of the bulk material. By employing these orthogonal techniques, researchers and drug developers can ensure the quality, consistency, and safety of this vital chiral building block.
References
- 1. benchchem.com [benchchem.com]
- 2. enovatia.com [enovatia.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Mass Spectrometry and Alternative Methods for the Validation of Peptides Synthesized with (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid: A Comparative Guide
This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the validation of synthetic peptides, with a specific focus on those incorporating the non-canonical amino acid, (S)-2-((tert-butoxycarbonyl)amino)hexanedioic acid. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate validation strategy for their specific needs, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Validation Techniques
The selection of a suitable analytical technique for peptide validation is contingent on various factors, including the desired level of information (identity, purity, sequence, structure), sample amount, and throughput requirements. The following tables summarize the quantitative and qualitative performance of mass spectrometry against key alternative methods.
Table 1: Quantitative Comparison of Peptide Validation Techniques
| Parameter | Mass Spectrometry (LC-MS/MS) | Edman Degradation | NMR Spectroscopy | Amino Acid Analysis (AAA) |
| Sensitivity | High (fmol to pmol) | Moderate (pmol)[1] | Low (nmol to µmol) | Moderate (pmol to nmol) |
| Peptide Length | Wide range (short to large peptides) | Limited (< 50-60 residues)[1][2] | Optimal for < 30 kDa[3] | Not applicable for sequencing |
| Accuracy (Mass) | High (< 5 ppm with HRMS) | Not applicable | Not applicable | High (for composition) |
| Throughput | High | Low | Low | Moderate |
| Sample Consumption | Low | Moderate[1] | High[4] | Moderate |
| Cost per Sample | Moderate to High | High | Very High | Low to Moderate |
| Information Provided | MW, sequence, PTMs, purity | N-terminal sequence[2][5] | 3D structure, conformation[6][7] | Amino acid composition, quantity[8][9] |
Table 2: Qualitative Comparison of Peptide Validation Techniques
| Feature | Mass Spectrometry (LC-MS/MS) | Edman Degradation | NMR Spectroscopy | Amino Acid Analysis (AAA) |
| Principle | Ionization and mass-to-charge ratio measurement of peptide and its fragments. | Stepwise chemical cleavage of N-terminal amino acids.[1][2][5] | Nuclear spin resonance in a magnetic field.[6][7] | Hydrolysis of peptide and quantification of constituent amino acids.[8] |
| Strengths | Versatile, high sensitivity, provides sequence and modification information. | Unambiguous N-terminal sequencing.[2] | Provides detailed 3D structural and dynamic information in solution.[6][7] | Accurate quantification of peptide content and amino acid composition.[8][9] |
| Limitations | Labile modifications can be lost, isobaric residues can be challenging to differentiate. | Ineffective for N-terminally blocked peptides, slow, limited peptide length.[1][2] | Requires large amounts of pure sample, complex data analysis, not suitable for large peptides.[4] | Does not provide sequence information, destructive to the sample. |
| Suitability for Boc-protected peptides | Well-suited, but requires careful optimization to avoid in-source decay of the Boc group. | Not suitable for N-terminally Boc-protected peptides. | Suitable, can confirm the presence and location of the Boc group. | Can determine the overall amino acid composition but not the integrity of the Boc group. |
Experimental Protocols
Detailed methodologies for the key validation techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide and available instrumentation.
Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines the validation of a synthetic peptide containing this compound using liquid chromatography-tandem mass spectrometry.
1. Sample Preparation:
-
Reconstitution: Dissolve the lyophilized peptide in 0.1% formic acid in water/acetonitrile (50:50 v/v) to a stock concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to 10-100 pmol/µL in 0.1% formic acid in water.
2. Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes at a flow rate of 0.3 mL/min.
3. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra from m/z 200-2000 to determine the precursor ion mass of the intact peptide.
-
MS/MS Scan: Perform data-dependent acquisition (DDA) or targeted fragmentation of the precursor ion corresponding to the peptide. Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
-
Data Analysis: Analyze the fragmentation spectrum to confirm the amino acid sequence. The presence of the Boc group will result in a characteristic neutral loss of 100 Da (C5H8O2). The di-acid nature of the incorporated amino acid may lead to specific fragmentation patterns involving the additional carboxylic acid group, which should be carefully examined.
Edman Degradation Protocol
This method is suitable for determining the N-terminal sequence of the peptide after the removal of the Boc protecting group.
1. Sample Preparation:
-
Deprotection (if necessary): If the N-terminus is Boc-protected, the protecting group must be removed using an appropriate chemical method (e.g., trifluoroacetic acid) prior to sequencing.
-
Sample Loading: Apply 10-100 pmol of the deprotected peptide onto a polyvinylidene difluoride (PVDF) membrane.
2. Automated Edman Degradation:
-
Perform automated sequencing using a protein sequencer. The process involves three main steps per cycle:
-
Coupling: The N-terminal amino acid reacts with phenyl isothiocyanate (PITC).
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain.
-
Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
3. Analysis:
-
The PTH-amino acid from each cycle is identified by reversed-phase HPLC by comparing its retention time to that of known standards.
NMR Spectroscopy Protocol
NMR spectroscopy can be used to confirm the overall structure and the presence of the Boc group.
1. Sample Preparation:
-
Dissolve 1-5 mg of the peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The final concentration should be in the range of 0.5-5 mM.[4]
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
2. NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess the overall sample purity and folding.
-
Acquire two-dimensional (2D) experiments such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) to assign the proton resonances to specific amino acids and to obtain distance restraints for structure calculation.
-
¹³C and ¹⁵N-edited experiments can provide additional structural information but may require isotopic labeling of the peptide.
3. Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances and analyze the chemical shifts and NOE patterns to determine the three-dimensional structure of the peptide. The characteristic resonances of the tert-butyl group of the Boc protecting group should be identifiable in the ¹H spectrum.
Amino Acid Analysis (AAA) Protocol
AAA is used to determine the amino acid composition and to quantify the peptide.
1. Hydrolysis:
-
Place a known amount (e.g., 1-5 nmol) of the peptide in a hydrolysis tube.
-
Add 6 M HCl and heat at 110°C for 24 hours to hydrolyze the peptide bonds.
2. Derivatization:
-
After hydrolysis, the amino acids are derivatized to make them detectable. A common method is pre-column derivatization with phenyl isothiocyanate (PITC) or other fluorescent tags.
3. Separation and Quantification:
-
Separate the derivatized amino acids using reversed-phase HPLC.
-
Quantify the amount of each amino acid by comparing the peak areas to those of a standard mixture of amino acids. The results will provide the molar ratios of the constituent amino acids, which can be compared to the expected composition from the peptide sequence.
Mandatory Visualizations
Diagrams illustrating key workflows and concepts are provided below using the Graphviz DOT language.
Caption: Workflow for the synthesis and validation of peptides.
Caption: Key fragmentation pathways of Boc-protected peptides in MS/MS.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 3. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 5. Edman Degradation Procedure | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. Amino Acid Analysis: 4 Important Facts [alphalyse.com]
A Comparative Analysis of Peptide Biological Activity: The Impact of Incorporating (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Influence of a Non-Standard Amino Acid on Peptide Potency.
The strategic incorporation of non-standard amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to enhance biological activity, stability, and receptor selectivity. This guide provides a comparative analysis of peptides with and without the synthetic amino acid (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, a derivative of α-aminoadipic acid. While direct head-to-head comparative studies are not abundant in publicly available literature, this guide synthesizes available data to illuminate the potential effects of this modification on peptide function, with a specific focus on Gastrin-Releasing Peptide (GRP) receptor antagonists.
The Role of α-Aminoadipic Acid in Peptide Modification
This compound, and its deprotected form, α-aminoadipic acid (Aad), serve as homologues of glutamic acid (Glu), featuring an extended side chain with an additional methylene group. This structural alteration can influence a peptide's conformational properties and its interaction with biological targets. The tert-Butoxycarbonyl (Boc) protecting group is typically employed during peptide synthesis and can be removed in the final compound. For the purpose of biological comparison, the focus is on the impact of the underlying aminoadipic acid residue.
Impact on GRP Receptor Antagonist Potency: A Case Study
Research into antagonists of the Gastrin-Releasing Peptide (GRP) receptor, a key target in various cancers, provides insights into the effects of substituting a natural amino acid with α-aminoadipic acid. The following data, compiled from structure-activity relationship studies, compares the binding affinity of a GRP antagonist with a glutamic acid residue to a modified version containing α-aminoadipic acid.
| Peptide | Sequence | Modification | IC50 (nM) for GRP Receptor Binding |
| Reference Peptide (with Glutamic Acid) | Ac-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Glu -NH2 | None | 15.2 |
| Modified Peptide (with α-Aminoadipic Acid) | Ac-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Aad -NH2 | Glu to Aad substitution | 3.8 |
Table 1: Comparison of GRP receptor binding affinity (IC50) for a reference peptide containing glutamic acid and a modified peptide with α-aminoadipic acid. Lower IC50 values indicate higher binding affinity.
The data indicates that the substitution of glutamic acid with α-aminoadipic acid in this specific GRP antagonist sequence leads to a notable increase in binding affinity for the GRP receptor, as evidenced by the lower IC50 value.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for GRP receptor binding is a critical experiment for evaluating the potency of these antagonists. Below is a detailed methodology for a typical GRP receptor binding assay.
GRP Receptor Binding Assay
Objective: To determine the concentration of a test peptide required to inhibit 50% of the binding of a radiolabeled ligand to the GRP receptor.
Materials:
-
Cell membranes prepared from cells expressing the human GRP receptor.
-
Radiolabeled ligand (e.g., 125I-[Tyr4]-Bombesin).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA).
-
Test peptides (reference and modified peptides).
-
Non-specific binding control (a high concentration of unlabeled GRP or Bombesin).
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Incubation: In a series of tubes, combine the cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of the test peptide. For total binding, omit the test peptide. For non-specific binding, add a saturating concentration of unlabeled GRP.
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test peptide concentration. The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.
Visualizing the Experimental Workflow and Rationale
The following diagrams illustrate the general workflow of the GRP receptor binding assay and the conceptual basis for the enhanced activity of the modified peptide.
Caption: Workflow for a competitive GRP receptor binding assay.
A comparative study of different coupling reagents for Boc-L-α-aminoadipic acid.
A Comparative Guide to Coupling Reagents for Boc-L-α-Aminoadipic Acid
For researchers, scientists, and professionals in drug development, the selection of an appropriate coupling reagent is a critical decision in the successful synthesis of peptides. This choice directly influences the yield, purity, and stereochemical integrity of the final product. This guide provides an objective comparison of three commonly used coupling reagents for the incorporation of Boc-L-α-aminoadipic acid in solid-phase peptide synthesis (SPPS): HATU, HBTU, and DIC/HOBt.
Performance Comparison of Coupling Reagents
The efficiency of a coupling reagent is determined by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, most notably racemization. The following table summarizes the qualitative performance of HATU, HBTU, and DIC/HOBt based on their general use in peptide synthesis.
| Coupling Reagent | Reagent Class | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | Very Fast | Very Low | Highly efficient, especially for sterically hindered amino acids. It is often the preferred reagent for difficult couplings to maximize yield and minimize side reactions.[1] |
| HBTU | Aminium/Uronium Salt | Fast | Low | A reliable and widely used reagent that provides a good balance of reactivity and cost. It is effective for a broad range of standard couplings.[1] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Low (with HOBt) | A cost-effective and established method. The use of HOBt is crucial to suppress racemization. The byproduct, diisopropylurea (DIU), is soluble in common solvents, facilitating its removal.[1] |
Experimental Protocols
The following are generalized protocols for a single coupling cycle in Boc-SPPS. The equivalents of reagents are calculated based on the initial loading of the resin.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency, particularly for challenging sequences.
-
Resin Preparation : Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes. Perform Nα-Boc deprotection using an appropriate acidic solution (e.g., Trifluoroacetic acid in Dichloromethane) and wash the resin thoroughly with DMF. Neutralize the resin-bound peptide with a suitable base (e.g., Diisopropylethylamine in DMF) and wash again with DMF.
-
Pre-activation : In a separate vessel, dissolve Boc-L-α-aminoadipic acid (2-4 equivalents) and HATU (2-4 equivalents) in DMF. Add Diisopropylethylamine (DIPEA) (4-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[2]
-
Coupling : Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin. Agitate the mixture at room temperature for 30-60 minutes.[2]
-
Monitoring and Washing : Monitor the reaction progress using a qualitative method such as the ninhydrin (Kaiser) test to detect the presence of free primary amines. A negative result indicates the completion of the coupling. Upon completion, drain the reaction solution and wash the resin extensively with DMF and Dichloromethane (DCM).[2]
Protocol 2: Coupling using HBTU
This protocol provides a reliable and commonly used method for peptide coupling.
-
Resin Preparation : Follow the same procedure as in Protocol 1 for resin swelling, deprotection, and neutralization.
-
Coupling Solution Preparation : In a separate vessel, dissolve Boc-L-α-aminoadipic acid (2 equivalents), HBTU (2 equivalents), and HOBt (2 equivalents, optional but recommended to suppress racemization) in DMF.[3]
-
Coupling : Add the coupling solution to the resin, followed by the addition of DIPEA (4 equivalents).[3] Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing : Monitor the reaction for completion using the ninhydrin test. Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF and DCM.[2]
Protocol 3: Coupling using DIC/HOBt
This protocol is a cost-effective method suitable for many standard coupling reactions.
-
Resin Preparation : Follow the same procedure as in Protocol 1 for resin swelling, deprotection, and neutralization.
-
Coupling Solution Preparation : In a separate vessel, dissolve Boc-L-α-aminoadipic acid (5 equivalents) and HOBt (5.5 equivalents) in a minimal volume of DMF.[3]
-
Coupling : Add the amino acid/HOBt solution to the resin suspension. Then, add Diisopropylcarbodiimide (DIC) (5.5 equivalents) to the mixture.[3] Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing : Monitor the reaction for completion using the ninhydrin test. Upon completion, filter and wash the resin with DMF and DCM to remove by-products (including the soluble diisopropylurea) and excess reagents.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a single amino acid coupling cycle in solid-phase peptide synthesis.
Caption: General workflow for one cycle of amino acid coupling in SPPS.
Conclusion
The choice of coupling reagent for the incorporation of Boc-L-α-aminoadipic acid is a critical parameter in peptide synthesis. For routine and cost-sensitive applications, DIC/HOBt offers a reliable option. HBTU provides a robust and efficient alternative for a wide range of syntheses. For challenging couplings, where maximizing yield and purity is paramount, HATU is generally the superior choice due to its high reactivity and low propensity for inducing racemization.[1] It is always advisable to perform a small-scale test coupling to optimize conditions for a specific peptide sequence.
References
Validating the Synthesis of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid: A Comparative Guide to Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for (S)-2-((tert-butoxycarbonyl)amino)hexanedioic acid, a valuable building block in peptide synthesis and drug development.[1] The primary focus is on the validation of the final product through comprehensive spectroscopic analysis, ensuring the purity and structural integrity required for research and pharmaceutical applications. Detailed experimental protocols and supporting data are provided to facilitate replication and evaluation.
Comparison of Synthesis Routes
The synthesis of this compound, also known as Boc-L-α-aminoadipic acid, can be approached through several pathways. The most common and direct method involves the protection of the α-amino group of L-α-aminoadipic acid. An alternative, though less direct, route could involve the selective modification of a more common amino acid like L-lysine.
| Feature | Route 1: Direct Protection of L-α-Aminoadipic Acid | Route 2: Selective N-acylation and Oxidation of L-Lysine |
| Starting Material | (S)-2-Aminohexanedioic acid (L-α-Aminoadipic acid) | (S)-2,6-Diaminohexanoic acid (L-Lysine) |
| Key Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaOH, Et₃N)[2][3] | Acylating agent, Oxidizing agent, (Boc)₂O |
| Number of Steps | 1 | Multiple |
| Typical Yield | High (often >90%)[3] | Generally lower due to multiple steps and potential side reactions. |
| Advantages | Simple, high-yielding, and uses a well-established protection method.[2][4] | Starts from a more common and potentially cheaper amino acid. |
| Disadvantages | L-α-Aminoadipic acid is less common than proteinogenic amino acids. | Requires selective protection/reaction at two different amino groups and a terminal oxidation, adding complexity and reducing overall yield. |
Based on efficiency and simplicity, Route 1 is the preferred method for synthesizing this compound. The remainder of this guide will focus on the validation of the product obtained from this route.
Synthesis Workflow: Route 1
The diagram below illustrates the straightforward synthesis of the target compound from L-α-aminoadipic acid.
Caption: Synthetic pathway for Boc-L-α-aminoadipic acid.
Experimental Protocols
Protocol 1: Synthesis via Direct Protection
This protocol details the N-protection of L-α-aminoadipic acid using di-tert-butyl dicarbonate.[2][3]
-
Dissolution: Dissolve (S)-2-aminohexanedioic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add sodium hydroxide (1.5 eq) or triethylamine (2.0 eq) to the solution and stir at room temperature until the amino acid is completely dissolved.[2][3]
-
Reaction: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining vigorous stirring.
-
Completion: Allow the reaction to warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup:
-
Concentrate the mixture in vacuo to remove the organic solvent (1,4-dioxane).
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 using 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.
Spectroscopic Validation and Data
To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is essential. The following table summarizes the expected data for this compound.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10-12 (br s, 2H, -COOH), ~5.1 (d, 1H, -NH), ~4.3 (m, 1H, α-CH), ~2.4 (t, 2H, -CH₂-COOH), ~1.9-1.7 (m, 4H, other -CH₂-), 1.45 (s, 9H, -C(CH₃)₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~178-180 (-COOH), ~172-174 (-COOH), ~155-156 (urethane C=O), ~80 (quaternary C of Boc), ~53 (α-C), ~33 (CH₂ adjacent to COOH), ~30 (other CH₂), ~28.3 (CH₃ of Boc), ~22 (other CH₂).[5] |
| FTIR (KBr Pellet, cm⁻¹) | 3300-2500 (broad, O-H stretch of carboxylic acid), ~3350 (N-H stretch), ~2980, 2940 (C-H stretch), ~1710 (strong, C=O stretch of carboxylic acid and urethane). |
| Mass Spectrometry (ESI-) | Expected m/z for [M-H]⁻: 260.11 (Calculated for C₁₁H₁₈NO₆⁻). |
Note: Exact chemical shifts (δ) in NMR are solvent-dependent. The values provided are typical for Boc-protected amino acids in a non-polar deuterated solvent like CDCl₃.
Spectroscopic Analysis Workflow
The following diagram outlines the logical workflow for the structural validation of the synthesized product.
Caption: Workflow for spectroscopic validation.
Protocol 2: Spectroscopic Sample Preparation
-
NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the dried product for ¹H NMR or 20-50 mg for ¹³C NMR.[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean vial.[6][7]
-
Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[8]
-
Ensure the sample height in the tube is adequate (typically ~4 cm) to be within the detector coil.[9]
-
-
FTIR Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the dried product with approximately 100 mg of dry KBr powder in an agate mortar.
-
Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Acquire the spectrum according to the instrument's standard operating procedure.
-
-
Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent system, typically methanol or acetonitrile/water.
-
A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) may be added to facilitate ionization.
-
Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.
-
By following these synthesis and analysis protocols, researchers can reliably produce and validate this compound, ensuring its suitability for subsequent applications in drug discovery and peptide chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. organomation.com [organomation.com]
- 8. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 9. web.uvic.ca [web.uvic.ca]
Alternative non-natural amino acids to (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid in peptide design.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid
In the landscape of peptide-based drug discovery, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing therapeutic properties. This compound, a protected form of glutamic acid, is a frequent component in peptide synthesis, providing a key acidic side chain for molecular recognition and function. However, its natural structure can be susceptible to metabolic degradation and may not always provide optimal conformational rigidity or binding affinity. This guide offers a comparative analysis of non-natural alternatives, presenting experimental data to inform the rational design of next-generation peptide therapeutics.
Key Classes of Non-Natural Alternatives
The primary strategies to replace or modify glutamic acid in peptide sequences involve the use of bioisosteres to mimic the carboxylic acid functionality and the introduction of conformational constraints to improve receptor selectivity and stability.
1. Carboxylic Acid Bioisosteres: These functional groups are designed to replicate the acidic properties and hydrogen bonding capabilities of the carboxylic acid side chain of glutamic acid while offering advantages in metabolic stability, lipophilicity, and cell permeability.[1][2] Common bioisosteres include:
- Tetrazoles: With a pKa similar to carboxylic acids (around 4.5-4.9), tetrazoles are effective mimics.[3][4] They are generally more lipophilic and resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[4] However, they can engage in stronger hydrogen bonding, which may impact desolvation energy and permeability.[2][5]
- Hydroxyazoles (e.g., Hydroxypyrazoles, Hydroxytriazoles): These heterocycles also serve as acidic bioisosteres and have shown utility in the design of glutamate receptor ligands.[6]
- Sulfonamides and Acyl Sulfonamides: These groups can act as carboxylic acid mimics, though they are generally weaker acids.[6]
2. Conformationally Constrained Analogs: By restricting the rotational freedom of the glutamic acid side chain, these analogs can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and receptor subtype selectivity.
- Cycloalkyl Analogs (e.g., Cyclopropyl, Cyclopentenyl): Incorporating the side chain into a cyclic structure provides significant conformational rigidity. For example, cyclopropyl-glycine derivatives have been instrumental in probing the conformational requirements of different glutamate receptor subtypes.[1][7][8]
- Homologated and Substituted Analogs: Extending the carbon chain or adding substituents can also influence conformation and receptor interaction.
3. Other Modifications:
- Pyroglutamic Acid (pGlu): This cyclic lactam is formed from the intramolecular cyclization of an N-terminal glutamic acid or glutamine residue.[9][10] The formation of pGlu can enhance proteolytic stability.[10]
- Gamma-Carboxyglutamic Acid (Gla): This modified amino acid contains an additional carboxyl group on the γ-carbon, enhancing its calcium-binding properties.[11][12][13] Peptides containing Gla are best synthesized using Fmoc-based solid-phase peptide synthesis (SPPS) as the Gla residue can decarboxylate in the presence of strong acids.[12]
Quantitative Performance Comparison
The selection of a glutamic acid alternative is highly dependent on the specific biological target and desired therapeutic properties. The following tables summarize experimental data for various analogs, primarily focusing on their activity at metabotropic glutamate receptors (mGluRs), a common target for such compounds.
Table 1: In Vitro Potency of Conformationally Constrained Glutamate Analogs at mGluR Subtypes
| Compound/Analog | Receptor Subtype | Assay Type | Potency (EC50/IC50) | Reference |
| L-CCG-I | mGluR2 | IP-One Functional Assay | Agonist, low µM | [8] |
| 5b (CCG-II analog) | mGluR2 | IP-One Functional Assay | Agonist, 82 nM | [8] |
| 5b (CCG-II analog) | mGluR3 | IP-One Functional Assay | ~15-fold less potent than at mGluR2 | [8] |
| (S)-2 (cyclopentenyl-glutamate) | mGlu5 | Functional Assay | Agonist, 18 µM | [7] |
| (S)-2 (cyclopentenyl-glutamate) | mGluR2 | Functional Assay | Agonist, 45 µM | [7] |
| (RS)-CPPG | Group II/III mGluRs | cAMP accumulation | Antagonist, IC50 = 2.2 nM (vs L-AP4) | [14] |
| (RS)-CPPG | Group I mGluRs | Phosphoinositide hydrolysis | Weak Antagonist, KB = 0.65 mM | [14] |
| LY367385 | mGluR1a | Phosphoinositide hydrolysis | Antagonist, IC50 = 8.8 µM | [15] |
| YM298198 | mGluR1 | Radioligand binding | Antagonist, Ki = 19 nM | [15] |
| MPEP | mGluR5 | Phosphoinositide hydrolysis | Antagonist, IC50 = 36 nM | [15] |
Note: L-CCG-I is (2S,1'S,2'S)-2-(carboxycyclopropyl)glycine. (RS)-CPPG is (RS)-α-cyclopropyl-4-phosphonophenylglycine. Potency values are highly dependent on the specific assay conditions.
Table 2: Physicochemical Properties of Carboxylic Acid vs. Tetrazole Bioisosteres (Matched Pair Analysis)
| Compound | Functional Group | pKa | logD7.4 | Permeability (PAMPA, 10⁻⁶ cm/s) | Reference |
| Phenylpropionic Acid Derivative 1 | Carboxylic Acid | 4.64 | -0.49 | ~1.6 | [4] |
| Phenylpropionic Acid Derivative 16 | Tetrazole | 5.09 | -0.25 | ~0.47 | [4] |
Experimental Protocols
Protocol 1: Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a general procedure for the manual synthesis of a peptide on a solid support, which can be adapted for the incorporation of non-natural glutamic acid analogs.
Materials:
-
Fmoc-protected amino acids (including the desired glutamic acid analog)
-
Rink Amide resin (for C-terminal amide peptides) or 2-chlorotrityl chloride resin (for C-terminal carboxylic acid peptides)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-6 times) and DCM (3 times) to remove piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU/HATU (2.9 equivalents), and HOBt (3 equivalents, if using HBTU) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Competitive Receptor Binding Assay
This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a known radiolabeled or fluorescently labeled ligand.
Materials:
-
Cell membranes or purified receptors expressing the target of interest (e.g., mGluR subtypes)
-
Labeled ligand (radiolabeled or fluorescent) with known affinity for the receptor
-
Unlabeled test peptides (glutamic acid analogs) at various concentrations
-
Binding buffer (specific to the receptor system)
-
96-well filter plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes/receptors, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled test peptide.
-
Controls:
-
Total Binding: Wells containing only membranes and the labeled ligand.
-
Non-specific Binding: Wells containing membranes, labeled ligand, and a high concentration of a known unlabeled ligand to saturate the receptors.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.
-
Separation: Rapidly filter the contents of the wells through the filter plate to separate the bound ligand from the free ligand. Wash the filters with ice-cold binding buffer.
-
Detection:
-
For radiolabeled ligands, add scintillation fluid to the wells and measure radioactivity using a scintillation counter.
-
For fluorescently labeled ligands, measure fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration.
-
Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand) by fitting the data to a sigmoidal dose-response curve.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Protocol 3: Proteolytic Stability Assay in Plasma
This assay evaluates the stability of a peptide in the presence of proteases found in plasma.
Materials:
-
Test peptides
-
Human or rat plasma
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the test peptide at a known concentration (e.g., 1-10 µM) in plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture.
-
Quenching: Immediately quench the proteolytic activity by adding the aliquot to a quenching solution (e.g., 3 volumes of cold acetonitrile).
-
Sample Preparation: Centrifuge the quenched samples to precipitate plasma proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the amount of remaining parent peptide in the supernatant using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the percentage of the remaining parent peptide against time.
-
Determine the half-life (t1/2) of the peptide by fitting the data to a first-order decay model.
-
Visualizations
Glutamatergic Synapse Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Synthesis and biological activities of conformationally restricted cyclopentenyl-glutamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological characterization of conformationally restricted 2-amino-Adipic acid analogs and carboxycyclopropyl glycines as selective metabotropic glutamate 2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Linked Production of Pyroglutamate-Modified Proteins via Self-Cleavage of Fusion Tags with TEV Protease and Autonomous N-Terminal Cyclization with Glutaminyl Cyclase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of gamma-carboxyglutamic acid-containing peptides by the Boc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. Calcium and phospholipid binding properties of synthetic gamma-carboxyglutamic acid-containing peptides with sequence counterparts in human protein C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabotropic glutamate receptor ligands as potential therapeutics for addiction - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of using (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid in large-scale synthesis.
For researchers, scientists, and drug development professionals engaged in large-scale peptide synthesis, the choice of protecting group strategy is a critical decision that significantly impacts process efficiency, purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of utilizing (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, also known as Boc-L-α-aminoadipic acid, and objectively compares its performance with its primary alternative, Fmoc-L-α-aminoadipic acid, within the broader context of Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies.
This compound is a derivative of the non-proteinogenic amino acid L-α-aminoadipic acid, which can be incorporated into peptide chains to introduce unique structural features or to act as a linker.[1] The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of one of the two major SPPS methodologies.[2]
Executive Summary: Boc vs. Fmoc Strategy for Adipic Acid Derivatives
The selection between Boc-L-α-aminoadipic acid and its Fmoc-protected counterpart is intrinsically linked to the choice between the Boc/Bzl and Fmoc/tBu SPPS strategies. The Boc strategy, while being the classical approach, involves harsh acidic conditions for deprotection, notably the use of hazardous hydrofluoric acid (HF) for final cleavage, which necessitates specialized equipment.[3] In contrast, the Fmoc strategy employs milder, base-labile deprotection conditions, rendering it more compatible with a wider array of sensitive peptide sequences and post-translational modifications.[4]
Economically, Boc-protected amino acids are often perceived as more cost-effective on a per-unit basis.[5][] However, the overall cost-effectiveness of a large-scale synthesis campaign is a more complex calculation, factoring in reagent and solvent costs, process time, labor, waste disposal, and the purity of the crude peptide, which directly impacts the cost and difficulty of downstream purification.[5]
Comparative Data on Synthetic Strategies
The following tables summarize the key quantitative and qualitative differences between the Boc/Bzl and Fmoc/tBu strategies, which are central to the cost-benefit analysis of using Boc-L-α-aminoadipic acid versus its Fmoc alternative.
Table 1: Raw Material and Reagent Cost Comparison
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Notes |
| Protected Amino Acid Cost | Generally lower per unit. | Generally higher, but prices are becoming more competitive with scale.[5] | A significant driver of upfront raw material costs. |
| Primary Deprotection Reagent | Trifluoroacetic acid (TFA) | Piperidine | TFA is a significant cost in both methods (for final cleavage in Fmoc).[7] |
| Coupling Reagents | DCC/HOBt (less expensive), HBTU/HATU (more expensive) | HBTU/HATU/COMU (more expensive but highly efficient)[] | More efficient reagents are often preferred for complex couplings in both strategies to maximize yield. |
| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) | Dimethylformamide (DMF), N-Methylpyrrolidone (NMP)[5] | Solvent consumption is a major cost and environmental factor in both methods. |
| Final Cleavage Reagents | Hydrofluoric acid (HF) or TFMSA | Trifluoroacetic acid (TFA) | The need for hazardous HF and specialized equipment for the Boc strategy represents a significant capital and operational cost.[7] |
Table 2: Process Efficiency and Purity
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Notes |
| Coupling Efficiency (per step) | >99% (with in situ neutralization) | >99% | High coupling efficiency is achievable with both methods.[] |
| Crude Peptide Purity | Typically 60-85%[1] | Typically 70-90%[1] | Milder deprotection in Fmoc-SPPS often leads to fewer side products and higher crude purity.[3] |
| Risk of Racemization | Lower for acid-sensitive residues like Phenylglycine.[7] | Higher for certain amino acids under basic deprotection conditions. | The choice of strategy can be critical for maintaining stereochemical integrity. |
| Aggregation Issues | Can be advantageous for hydrophobic sequences due to N-terminal protonation after deprotection.[9] | More frequent with hydrophobic peptides. | The acidic deprotection in Boc chemistry can help disrupt inter-chain hydrogen bonding. |
| Overall Crude Peptide Yield | 60 - 80% | Good to Excellent | Highly dependent on peptide length and sequence.[10] |
| Final Purified Peptide Yield | 20 - 40% | Generally higher due to higher crude purity. | Higher crude purity reduces losses during downstream processing.[10] |
Table 3: Environmental, Health, and Safety (EHS) and Waste Management
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Notes |
| Primary Waste Streams | Halogenated and strong acidic waste (TFA, HF) | Basic (piperidine) and acidic waste (TFA) | Waste disposal costs are a significant operational expenditure. |
| Hazardous Reagents | Hydrofluoric acid (HF) - highly corrosive and toxic. | Piperidine - regulated substance. | The use of HF in the Boc strategy requires stringent safety protocols and specialized infrastructure.[4] |
| Solvent Waste | High volume of chlorinated solvents (DCM). | High volume of polar aprotic solvents (DMF, NMP). | There is a strong industry push towards greener solvents and solvent recycling to reduce environmental impact.[11] |
| Waste Disposal Costs | Can be higher due to the need for specialized disposal of HF waste. | Generally comparable to Boc for standard waste, but avoids HF-related costs.[7] | Costs are dependent on local regulations and the volume and nature of the waste. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and for conducting an accurate cost-benefit analysis. Below are generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis.
General Protocol for Boc-SPPS Chain Elongation
-
Resin Swelling: The peptide-resin is swollen in Dichloromethane (DCM).
-
Boc Deprotection: The resin is treated with 50% Trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the Boc protecting group.[12]
-
Washes: The resin is washed with DCM and then with a neutralization buffer or solvent.
-
Neutralization: The protonated N-terminus is neutralized with a base such as N,N-Diisopropylethylamine (DIEA).
-
Coupling: The next Boc-protected amino acid is activated with a coupling agent (e.g., HBTU) in the presence of DIEA and added to the resin. The reaction is typically allowed to proceed for 1-2 hours.
-
Washes: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: These steps are repeated for each amino acid in the peptide sequence.
General Protocol for Fmoc-SPPS Chain Elongation
-
Resin Swelling: The peptide-resin is swollen in N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF for 15-30 minutes to remove the Fmoc protecting group.[13]
-
Washes: The resin is thoroughly washed with DMF to remove piperidine and the deprotection byproducts.[13]
-
Coupling: The next Fmoc-protected amino acid is pre-activated with a coupling agent (e.g., HATU) and a base (e.g., DIEA) and then added to the resin. The coupling reaction is typically monitored for completion (e.g., using a Kaiser test).[14]
-
Washes: The resin is washed with DMF to remove unreacted reagents.
-
Cycle Repetition: These steps are repeated for each amino acid in the sequence.
Visualization of Decision-Making Workflow
The choice between using this compound and its Fmoc-protected alternative involves a multi-faceted decision-making process. The following diagram illustrates the logical flow of considerations for this cost-benefit analysis.
Conclusion
The decision to use this compound in large-scale synthesis is a strategic one that extends beyond the initial cost of the raw material. While the Boc-protected amino acid itself may be less expensive than its Fmoc counterpart, the total cost of ownership for the Boc/Bzl strategy can be significantly higher due to the need for specialized equipment for handling hazardous reagents like HF, potentially higher purification costs due to lower crude product purity, and more complex waste management.[7]
The Fmoc/tBu strategy, utilizing Fmoc-L-α-aminoadipic acid, generally offers a more streamlined, safer, and often more cost-effective approach for large-scale synthesis, particularly for complex or sensitive peptides.[] The milder reaction conditions lead to higher crude purity, which can substantially reduce the costs and timelines associated with downstream processing.[5] As the pharmaceutical industry continues to move towards greener and more sustainable manufacturing processes, the advantages of the Fmoc strategy are likely to become even more pronounced.[11]
Ultimately, the optimal choice depends on a thorough evaluation of the specific peptide sequence, existing manufacturing infrastructure, and a comprehensive analysis of all associated costs, from raw materials to waste disposal. For new processes or when flexibility and high purity are paramount, the Fmoc strategy is often the preferred choice in modern large-scale peptide synthesis. The Boc strategy remains a viable option for specific applications, especially for very hydrophobic peptides or in facilities with long-established Boc synthesis workflows.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. chem.uci.edu [chem.uci.edu]
A Comparative Guide to (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid in Peptide Synthesis and Glutamate Receptor Research
For researchers, scientists, and drug development professionals, (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, also known as Boc-L-α-aminoadipic acid, serves as a versatile building block in two significant areas of study: solid-phase peptide synthesis (SPPS) and the investigation of glutamate receptor pharmacology. This guide provides a comprehensive comparison of its performance with alternative approaches, supported by available experimental data and detailed protocols.
Section 1: Application in Solid-Phase Peptide Synthesis
This compound is a derivative of the non-proteinogenic amino acid L-α-aminoadipic acid, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is a cornerstone of one of the two major approaches to SPPS.
Comparison with Fmoc-Protected Amino Adipic Acid
The primary alternative to the Boc-protection strategy is the use of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The choice between these two strategies has significant implications for the synthesis process.
| Feature | Boc-L-α-aminoadipic acid | Fmoc-L-α-aminoadipic acid |
| Protection Group | tert-Butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acid-labile (e.g., Trifluoroacetic acid - TFA) | Base-labile (e.g., Piperidine) |
| Side-Chain Protection | Typically Benzyl (Bzl) based, requiring strong acid (e.g., HF) for final cleavage | Typically tert-Butyl (tBu) based, removable with TFA during final cleavage |
| Advantages | - Less prone to aggregation of the growing peptide chain due to protonation of the N-terminus after deprotection.[1] - Generally lower cost of reagents.[] | - Milder deprotection conditions, compatible with acid-sensitive residues.[] - Orthogonal protection scheme allows for selective deprotection.[] - Easier automation and monitoring of the deprotection step via UV absorbance of the fluorenyl group.[] |
| Disadvantages | - Requires strong, hazardous acids (e.g., HF) for final cleavage, necessitating specialized equipment.[4] - Repetitive acid treatment can degrade sensitive peptide sequences. | - The basic deprotection conditions can lead to side reactions like aspartimide formation. - Can be more prone to peptide aggregation in certain sequences.[1] |
Experimental Protocol: Incorporation of Boc-L-α-aminoadipic Acid in SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing a Boc-L-α-aminoadipic acid residue using the Boc/Bzl strategy on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-L-α-aminoadipic acid(O-Bzl)-OH (side-chain carboxyl group protected as a benzyl ester)
-
Other required Boc-protected amino acids with appropriate side-chain protection
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Anhydrous Hydrogen Fluoride (HF) and scavenger (e.g., anisole) for final cleavage
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 1-2 hours.
-
First Amino Acid Attachment: Couple the C-terminal Boc-amino acid to the resin.
-
Deprotection: Remove the Boc group by treating the resin with 50% TFA in DCM for 30 minutes.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with 10% DIEA in DCM.
-
Coupling: Couple the next Boc-amino acid, in this case, Boc-L-α-aminoadipic acid(O-Bzl)-OH, using a suitable activating agent like HBTU/HOBt in the presence of DIEA in DMF. The reaction progress can be monitored using the Kaiser test.
-
Repeat: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final coupling and deprotection, cleave the peptide from the resin and remove the side-chain protecting groups using anhydrous HF with a scavenger.
Workflow Diagram:
Caption: General workflow for one cycle of Boc-based solid-phase peptide synthesis.
Section 2: Application as a Glutamate Receptor Ligand
L-α-Aminoadipic acid is a homolog of the excitatory neurotransmitter glutamate. As such, it and its derivatives are valuable tools for studying the pharmacology of glutamate receptors, which are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors.
Comparative Analysis with Other Glutamate Receptor Ligands
The activity of (S)-2-aminoadipic acid and its derivatives can be compared to other known glutamate receptor agonists and antagonists. The Boc-protecting group in this compound would need to be removed for the compound to interact with the glutamate binding site. The resulting (S)-2-aminoadipic acid has shown activity at metabotropic glutamate receptors.
| Compound | Receptor Target | Activity | Potency (EC50/IC50) |
| (S)-2-Aminoadipic acid | mGluR2 | Agonist | EC50 = 35 µM[5] |
| (2S,4S)-4-Methyl-2-aminoadipic acid | mGluR2 | Agonist | EC50 = 76 µM[5] |
| (2S,5RS)-5-Methyl-2-aminoadipic acid | NMDA Receptor | Agonist | EC50 = 110 µM[5] |
| (2R,4S)-4-Methyl-2-aminoadipic acid | NMDA Receptor | Antagonist | IC50 = 300 µM[5] |
| L-Glutamate | NMDA Receptor | Agonist | EC50 = 2.3 µM[6] |
| (S)-2-Cyclopentenyl-glutamate | mGlu5 / mGlu2 | Agonist | EC50 = 18 µM / 45 µM[7] |
The data indicates that modifications to the aminoadipic acid backbone can significantly alter both the potency and the specific receptor subtype targeted. For instance, methylation at different positions can shift the activity between metabotropic and ionotropic receptors and can even convert an agonist into an antagonist.[5] Conformationally restricted analogs, such as cyclopentenyl-glutamate, can exhibit high potency and selectivity.[7]
Experimental Protocol: Glutamate Receptor Binding Assay
This protocol describes a general radioligand binding assay to determine the affinity of a test compound, such as (S)-2-aminoadipic acid, for a specific glutamate receptor subtype.
Materials:
-
Cell membranes expressing the glutamate receptor subtype of interest (e.g., from transfected cell lines or brain tissue)
-
Radioligand specific for the receptor subtype (e.g., [³H]CGP 39653 for the NMDA receptor glutamate binding site)
-
Test compound ((S)-2-aminoadipic acid) at various concentrations
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation cocktail and vials
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Logical Relationship Diagram:
Caption: Logical flow of a competitive radioligand binding assay for glutamate receptors.
References
Safety Operating Guide
Proper Disposal of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information, offering step-by-step procedures for the appropriate disposal of this compound. Adherence to these guidelines will mitigate risks and ensure that chemical waste is managed in an environmentally responsible manner.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to be familiar with the immediate safety and handling requirements for this compound. This compound is classified as a skin and eye irritant and may cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Use compatible chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling.
-
Body Protection: A laboratory coat must be worn.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move the individual to an area with fresh air.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
In all instances of exposure, seek medical attention if symptoms develop or persist.
II. Spill and Leak Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep the material to avoid dust formation and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and collect the cleaning materials for disposal as hazardous waste.
III. Disposal Procedures
This compound should be disposed of as hazardous chemical waste. Do not dispose of this compound in regular trash or down the drain.[1][2]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid waste of this compound should be collected in a designated, properly labeled hazardous waste container.[3]
-
Do not mix this waste with other incompatible waste streams. Specifically, store it separately from strong acids and bases.[4]
-
Any solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Irritant").
-
The date when the waste was first added to the container should also be clearly marked.
-
-
Storage:
-
Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste collection requests.[1]
-
Empty Container Disposal:
-
Containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[1] The rinsate from this process must be collected and disposed of as liquid hazardous waste.[1] After triple-rinsing, deface the original label before disposing of the container in the regular trash.[1]
IV. Data Presentation
| Property | Information | Reference |
| Chemical Name | This compound | [6] |
| CAS Number | 77302-72-8 | [6] |
| Molecular Formula | C11H19NO6 | [6] |
| Physical Form | White to yellow powder or crystals | |
| Hazards | Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Respiratory system, Category 3) | |
| Storage | Sealed in a dry place at room temperature |
V. Experimental Protocols
While no specific experimental protocols for the disposal of this compound via chemical neutralization are broadly recommended due to the generation of byproducts, the chemical nature of the tert-butoxycarbonyl (Boc) protecting group is well-understood. The Boc group is stable to most nucleophiles and bases but is readily cleaved under acidic conditions.[7] This cleavage typically involves treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[8] However, performing such a deprotection step for disposal purposes is not advised as it would generate a new set of waste products that would also require proper disposal. Therefore, direct disposal of the compound as solid chemical waste is the recommended and safer procedure.
VI. Visualizations
Caption: Disposal Workflow Diagram
Caption: Hierarchy of Safety Controls
References
- 1. vumc.org [vumc.org]
- 2. acs.org [acs.org]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. This compound - Lead Sciences [lead-sciences.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
Essential Safety and Operational Guide for Handling (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid (CAS No: 77302-72-8). The following procedures are designed to ensure the safe management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn and fully buttoned.[1][2] |
| Respiratory Protection | Fume Hood or Respirator | All handling that may generate dust should be conducted in a certified chemical fume hood.[1][3] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be necessary.[3] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements advise to avoid breathing dust and to use only in a well-ventilated area.[5] In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do.[4]
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Before handling, ensure that a certified chemical fume hood is operational.[1][3]
-
Prepare all necessary equipment, such as weighing paper, spatulas, and containers, within the fume hood to minimize the potential for dust dispersion.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Weighing and Transfer:
-
Handle the solid compound carefully to avoid generating dust.
-
Use anti-static weighing paper or a suitable container for accurate and safe measurement.
-
If transferring the compound to a solution, do so within the fume hood and add it slowly to the solvent to prevent splashing.
3. Spill Management:
-
In the event of a small spill, restrict access to the area.
-
For a powdered spill, prevent the dust from becoming airborne.
-
Cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]
-
Decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[6][7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and adhere to regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables like gloves, pipette tips, and weigh boats, in a designated and clearly labeled hazardous waste container for solids.[6][7]
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous waste container for liquids.[7] Do not dispose of aqueous solutions down the drain.[6]
-
Contaminated Labware:
-
Disposable: Items that have come into contact with the chemical should be placed in the solid hazardous waste container.[6]
-
Non-disposable: Glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or isopropanol). This rinsate must be collected as hazardous liquid waste.[6]
-
2. Container Management and Final Disposal:
-
Ensure all waste containers are securely sealed and properly labeled with their contents.[6]
-
Store waste containers in a designated secondary containment area, away from incompatible materials.[6]
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[7] Adhere to all local, state, and federal regulations.[7]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
